Morusin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211641 | |
| Record name | Morusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62596-29-6 | |
| Record name | Morusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 216 °C | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Modulations of Cellular Processes by Morusin
Anti-Cancer Mechanisms
Morusin has demonstrated anti-cancer properties in various human cancer cell lines and in vivo models, including gastric cancer, hepatocellular carcinoma (HCC), colorectal cancer, breast cancer, prostate cancer, renal cell carcinoma (RCC), melanoma, and nasopharyngeal carcinoma (NPC). Its mechanisms of action are multifaceted, targeting several critical pathways involved in cancer development and progression.
Regulation of Cell Proliferation and Tumor Growth
This compound inhibits cancer cell proliferation and suppresses tumor growth through various mechanisms, including modulating cell cycle progression and inhibiting oncogenic transcription factors.
Cell Cycle Progression Modulation
This compound has been shown to induce cell cycle arrest in various cancer cell types. In human gastric cancer cells (MKN45 and SGC7901), this compound treatment resulted in a significant increase in the percentage of cells in the G1 phase, indicating G1 phase arrest. This was associated with a dose- and time-dependent decrease in the expression levels of key cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2), CDK4, Cyclin D1, and Cyclin E1. nih.gov Similarly, this compound induced cell cycle arrest in renal cell carcinoma cells (769-P, 786-O, and OSRC-2) at the G1 phase, correlating with increased expression of Bax and cleaved-caspase3 and decreased expression of Bcl-2, CDK4, CDK6, and Cyclin D1. amegroups.org, nih.gov In human colorectal cancer HCT116 sphere-forming cells, this compound induced cell cycle arrest at the S phase and increased the expression of p21Cip1/WAF1 and p27Kip1. spandidos-publications.com this compound also caused cell cycle arrest at the G2/M phase in human prostate cancer cells (PC-3 and 22Rv1) and melanoma cells (A375 and MV3). researchgate.net, worldscientific.com
Data on Cell Cycle Arrest Induced by this compound:
| Cancer Cell Type | Cell Cycle Phase Arrest | Key Modulated Proteins (Examples) | Source |
| Gastric Cancer (MKN45, SGC7901) | G1 | ↓ CDK2, CDK4, Cyclin D1, Cyclin E1, c-Myc | nih.gov |
| Renal Cell Carcinoma (769-P, 786-O, OSRC-2) | G1 | ↑ Bax, Cleaved-caspase3; ↓ Bcl-2, CDK4, CDK6, Cyclin D1 | amegroups.org, nih.gov |
| Colorectal Cancer (HCT116 sphere) | S | ↑ p21Cip1/WAF1, p27Kip1 | spandidos-publications.com |
| Prostate Cancer (PC-3, 22Rv1) | G2/M | - | worldscientific.com |
| Melanoma (A375, MV3) | G2/M | ↓ CyclinB1, CDK1; ↑ p53, p21 | researchgate.net |
Inhibition of Oncogenic Transcription Factors and Cell Cycle Regulators
This compound's inhibitory effects on proliferation are often mediated through the modulation of key transcription factors and cell cycle regulators. A significant finding is the down-regulation of c-Myc, an oncogenic transcription factor, in human gastric cancer cells treated with this compound. nih.gov, frontiersin.org c-Myc is known to regulate genes associated with cell cycle progression, including CDKs and Cyclins. nih.gov this compound treatment led to decreased expression of c-Myc at both mRNA and protein levels in a dose- and time-dependent manner. frontiersin.org
This compound also targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently constitutively active in various cancers and plays a role in cell proliferation, survival, and angiogenesis. dovepress.com, nih.gov, researchgate.net this compound has been shown to inhibit STAT3 activation by suppressing its phosphorylation, nuclear accumulation, and DNA binding activity in prostate cancer cells. researchgate.net, nih.gov This inhibition leads to the down-regulation of STAT3 target genes, including those involved in cell cycle regulation like Cyclin D1 and c-Myc. researchgate.net The IL-6/STAT3 signaling pathway has been implicated in this compound's anti-cancer effects in hepatocellular carcinoma. dovepress.com, researchgate.net
Furthermore, this compound has been reported to suppress the activity of Nuclear Factor-kappa B (NF-κB), another transcription factor that promotes cell survival and proliferation, in colorectal and cervical cancer cells. nih.gov, researchgate.net In colorectal cancer sphere cells, this compound suppressed the activity of β-catenin signaling via the inactivation of Akt, leading to the downregulation of downstream targets including c-Myc and Cyclin D1. spandidos-publications.com this compound has also been shown to inhibit the oncogenic transcription factor FOXM1 in prostate cancer. spandidos-publications.com
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic activity in several cancer types. In human hepatocellular carcinoma, this compound inhibited the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. dovepress.com This was accompanied by the downregulation of angiogenic proteins such as Vascular Endothelial Growth Factor (VEGF) and Bcl-2, and upregulation of Bax and active caspase-3 in HCC cells and HUVECs. dovepress.com In vivo studies also showed attenuated tumor angiogenesis after this compound treatment in HCC xenografts. dovepress.com The anti-angiogenic effect of this compound in HCC may be associated with the attenuation of the IL-6/STAT3 signaling pathway. dovepress.com, researchgate.net
This compound also suppressed the expression of VEGF and COX-2 genes, both implicated in angiogenesis, in A549 lung cancer cells in a dose-dependent manner. spandidos-publications.com, mdpi.com Inhibition of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix remodeling and angiogenesis, has also been observed with this compound treatment in nasopharyngeal carcinoma cells. mdpi.com, nih.gov
Induction of Programmed Cell Death
This compound effectively induces programmed cell death, primarily through apoptosis, in various cancer cell lines.
Apoptosis Induction Pathways
This compound triggers apoptosis through several distinct pathways depending on the cancer cell type. A common mechanism involves the modulation of pro- and anti-apoptotic proteins. This compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Survivin. dovepress.com, spandidos-publications.com, amegroups.org, researchgate.net, researchgate.net
In human colorectal cancer HT-29 cells, this compound induced apoptosis characterized by DNA fragmentation and chromatin condensation. researchgate.net The mechanism involved the activation of caspase-8, subsequently leading to the activation of caspase-9 and caspase-3. researchgate.net This was suggested to be linked to the dephosphorylation of PI3K, Akt, and PDK1, leading to the downregulation of IKK-alpha, IKK-beta, and IkappaB-alpha, and thus suppressing NF-κB activity. researchgate.net
This compound-induced apoptosis in human A549 lung carcinoma cells occurs via the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, which activates caspase-9 and subsequently caspase-3. spandidos-publications.com
In prostate cancer cells, this compound induced apoptosis by reducing STAT3 activity and downregulating STAT3 target genes like Bcl-xL, Bcl-2, and Survivin. researchgate.net, nih.gov
Data on Apoptosis Induction by this compound:
| Cancer Cell Type | Apoptosis Hallmarks | Key Pathways/Proteins Involved (Examples) | Source |
| Hepatocellular Carcinoma (HepG2, Hep3B) | Apoptosis induction (dose-dependent) | ↑ Active caspase-3, Bax/Bcl-2 ratio; ↓ Bcl-2, VEGF; Attenuation of IL-6/STAT3 | dovepress.com |
| Colorectal Cancer (HT-29) | Sub-G1 accumulation, DNA fragmentation, chromatin condensation | Activation of caspase-8, -9, -3; Inhibition of NF-κB; Dephosphorylation of PI3K, Akt, PDK1 | researchgate.net |
| Breast Cancer | Increased apoptosis (dose-dependent), cleaved caspase 3 and 9 upregulation | Modulation of Bax and Survivin; potential involvement of STAT3 | spandidos-publications.com |
| Prostate Cancer | Apoptosis induction | Inhibition of STAT3 activity; ↓ Bcl-xL, Bcl-2, Survivin | researchgate.net, nih.gov |
| Renal Cell Carcinoma | Apoptosis induction | Activation of Bax, cleaved-caspase3; Inhibition of Bcl-2 | amegroups.org, nih.gov |
| Lung Cancer (A549) | Loss of mitochondrial membrane potential | Mitochondrial pathway; activation of caspase-9, -3 | spandidos-publications.com |
| Melanoma | Apoptosis induction | ↑ PARP, Caspase3 | researchgate.net |
Autophagy Modulation
This compound has been shown to induce autophagy in various cancer cell lines, including human prostate cancer cells and non-small cell lung cancer (NSCLC) cells. nih.govsigmaaldrich.comkoreamed.orgkoreamed.org Autophagy is a cellular process involving the degradation of damaged organelles and dysfunctional proteins, which can act as either a survival mechanism or contribute to cell death depending on the context. nih.govsigmaaldrich.comkoreamed.org
Studies in HeLa cells demonstrated that this compound induces the accumulation of LC3-II and activation of ULK1, key markers of autophagy. nih.govsigmaaldrich.com This induction of autophagy by this compound appears to be mediated, at least in part, through the activation of AMPK and inhibition of mTOR activity. nih.govsigmaaldrich.comkoreamed.org
Interestingly, research suggests that this compound-induced autophagy can sometimes act as a defense mechanism in cancer cells, potentially impeding this compound-induced apoptosis. nih.govsigmaaldrich.comkoreamed.org For instance, in NSCLC cells, this compound triggered autophagy via AMPK activation, which seemed to protect the cells from apoptosis. koreamed.orgkoreamed.org Inhibition of autophagy with agents like 3-methyladenine (B1666300) (3-MA) or bafilomycin A1 has been shown to enhance the apoptotic effects of this compound in some cancer cell lines. nih.govsigmaaldrich.comkoreamed.org
Paraptosis-like Cell Death Mechanisms
Beyond apoptosis, this compound has been observed to induce a distinct form of programmed cell death known as paraptosis in certain cancer cells, such as epithelial ovarian cancer (EOC) cells. nih.govfrontiersin.orgunimi.itmdpi.com Paraptosis is characterized by extensive cytoplasmic vacuolation resulting from the dilation of the endoplasmic reticulum (ER) and mitochondria, and it typically occurs independently of caspase activation, distinguishing it from apoptosis. nih.govunimi.itmdpi.comfrontiersin.org
In EOC cells, this compound treatment led to paraptosis-like cell death accompanied by mitochondrial calcium overload, accumulation of ER stress markers, generation of reactive oxygen species (ROS), and a loss of mitochondrial membrane potential. nih.govfrontiersin.orgunimi.it The this compound-induced mitochondrial calcium influx, cytoplasmic vacuolation, and cell death were found to be suppressed by inhibiting the outer mitochondrial membrane voltage-dependent anion channel (VDAC). frontiersin.orgunimi.it This suggests that VDAC-mediated mitochondrial calcium overload plays a critical role in this compound-induced paraptosis in these cells. frontiersin.orgunimi.it
Data Table: this compound's Effects on Autophagy and Paraptosis
| Cellular Process | Cancer Cell Type(s) | Key Findings | Relevant Markers/Pathways Involved | Citation(s) |
| Autophagy Induction | Prostate cancer cells, HeLa cells, NSCLC cells | Induces LC3-II accumulation and ULK1 activation; can act as a defense mechanism against apoptosis. | AMPK, mTOR, LC3-II, ULK1 | nih.govsigmaaldrich.comkoreamed.orgkoreamed.org |
| Paraptosis-like Cell Death | Epithelial Ovarian Cancer (EOC) cells | Induces cytoplasmic vacuolation, mitochondrial calcium overload, ER stress, ROS generation, loss of MMP. | Mitochondrial Ca²⁺, ER stress markers, ROS, Δψm, VDAC, ERK1/2 frontiersin.orgunimi.itmdpi.comfrontiersin.org | nih.govfrontiersin.orgunimi.itmdpi.com |
Reactive Oxygen Species (ROS) Generation in Cancer Cells
This compound has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell types. nih.govfrontiersin.orgunimi.itnih.gov While at lower concentrations this compound may exhibit antioxidant properties, higher concentrations can lead to increased ROS formation and cytotoxicity in cancer cells. mdpi.com
In epithelial ovarian cancer cells, this compound-induced paraptosis-like cell death was correlated with the generation of ROS. nih.govfrontiersin.orgunimi.it Furthermore, studies in prostate cancer cells indicate that ROS generation plays a critical role in this compound-induced apoptotic and anti-Warburg effects. nih.gov this compound generated ROS, and the presence of an antioxidant like NAC disrupted this compound's ability to reduce the expression of key proteins involved in these processes. nih.gov This suggests that ROS acts as a mediator in some of this compound's anti-cancer effects. nih.gov
Inhibition of Cancer Stemness and Metastasis
This compound has demonstrated potential in inhibiting cancer stem cell properties and suppressing the metastatic cascade, including epithelial-mesenchymal transition (EMT), invasion, and migration. mdpi.comfrontiersin.orgnih.govnih.govnih.govnih.gov
Attenuation of Cancer Stem Cell Phenotypes
Cancer stem cells (CSCs) are considered crucial for tumor initiation, progression, metastasis, and recurrence. nih.gov Research indicates that this compound can target and attenuate the stemness characteristics of CSCs in various cancer types, including colorectal cancer, glioblastoma, and gastric cancer. spandidos-publications.commdpi.comfrontiersin.orgnih.gov
In colorectal cancer sphere-forming cells, this compound decreased the expression of stemness markers such as Oct4 and Nanog. spandidos-publications.comfrontiersin.org It also inhibited the formation of colorectal cancer spheroids and the proliferation of sphere cells. spandidos-publications.comfrontiersin.org Studies on glioblastoma stem cells (GSCs) showed that this compound inhibited GSC neurosphere formation and growth, downregulating stemness proteins like CD133, nestin, Oct4, and Sox2. mdpi.comfrontiersin.org Furthermore, this compound treatment has been reported to induce adipocyte-like trans-differentiation of GSCs, which was followed by the activation of intrinsic apoptosis. mdpi.comfrontiersin.org In gastric cancer cells, this compound suppressed stemness characteristics induced by a hypoxic microenvironment, which was linked to the inhibition of HIF-1α accumulation. nih.gov this compound treatment reduced the proportion of CD44⁺/CD24⁻ cells and sphere formation ability, along with decreased expression of Nanog, OCT4, SOX2, and HIF-1α. nih.gov
Data Table: this compound's Effects on Cancer Stemness
| Cancer Cell Type(s) | Key Findings | Relevant Markers/Pathways Involved | Citation(s) |
| Colorectal Cancer Sphere-Forming Cells | Decreased expression of stemness markers (Oct4, Nanog); inhibited spheroid formation and proliferation. | Oct4, Nanog, Akt/β-catenin, Akt/p21Cip1/WAF1 p27Kip1 | spandidos-publications.comfrontiersin.org |
| Glioblastoma Stem Cells (GSCs) | Inhibited neurosphere formation and growth; downregulated stemness proteins; induced adipocyte trans-differentiation. | CD133, nestin, Oct4, Sox2, PPARγ, Adipsin D, aP2 | mdpi.comfrontiersin.org |
| Gastric Cancer Cells (hypoxia-induced stemness) | Suppressed stemness characteristics; reduced CD44⁺/CD24⁻ population and sphere formation. | Nanog, OCT4, SOX2, HIF-1α | nih.gov |
| Human Cervical Cancer Stem Cells | Decreased proliferation, tumor sphere formation, and migration. | NF-κB, Oct4, SOX2, ALDH1, Bcl-2, Bax, caspase-3 | nih.gov |
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a crucial process by which cancer cells acquire mesenchymal characteristics, enhancing their motility and invasiveness, which is fundamental for metastasis. oatext.commdpi.com this compound has been shown to suppress EMT in various cancer cell types. nih.govnih.gov
In human cervical cancer stem cells, this compound treatment decreased the expression of epithelial-to-mesenchymal transition markers and relevant transcription factors. nih.gov More recently, studies in gallbladder cancer cells demonstrated that this compound effectively reversed EMT. nih.govresearchgate.net This effect was linked to the modulation of the STAT3/HIF-1α signaling pathway, with this compound downregulating the expression of phospho-STAT3 and HIF-1α. nih.govresearchgate.net
Reduction of Tumor Cell Invasion and Migration
This compound has been reported to inhibit the invasion and migration of various cancer cells, including those from nasopharyngeal carcinoma (NPC), hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and lung cancer. frontiersin.orgnih.govamegroups.orgspandidos-publications.comdovepress.comnih.gov
Studies in human NPC cells showed that this compound suppressed their migration and invasion abilities. nih.govnih.gov This effect was associated with the downregulation of Matrix Metalloproteinase-2 (MMP-2) protein expression and enzyme activity, mediated through the inhibition of the ERK1/2 signaling pathway. nih.govnih.gov MMP-2 is an enzyme known to degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. frontiersin.orgnih.gov
In hepatocellular carcinoma, this compound inhibited the migration and invasion of HCC cells and human umbilical vein endothelial cells (HUVECs), which are involved in angiogenesis. dovepress.com This was associated with the downregulation of angiogenic proteins, including MMP2 and MMP9. dovepress.com this compound also inhibited the migration of renal cell carcinoma cells. amegroups.org In lung cancer cells, this compound suppressed migration and potentially affected invasion by downregulating the expression of tumor angiogenesis-related genes like COX-2 and VEGF. spandidos-publications.com
Data Table: this compound's Inhibition of Cancer Cell Invasion and Migration
| Cancer Cell Type(s) | Key Findings | Relevant Markers/Pathways Involved | Citation(s) |
| Human Nasopharyngeal Carcinoma (NPC) | Suppressed migration and invasion. | MMP-2, ERK1/2 | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | Inhibited migration and invasion of HCC cells and HUVECs. | MMP2, MMP9 | dovepress.com |
| Renal Cell Carcinoma (RCC) | Inhibited migration. | MAPK pathways | amegroups.org |
| Lung Cancer Cells | Suppressed migration; potentially affected invasion. | COX-2, VEGF | spandidos-publications.com |
| Human Cervical Cancer Stem Cells | Decreased migration. | NF-κB | nih.gov |
| Gallbladder Cancer Cells | Impeded migration and invasion. | STAT3/HIF-1α | nih.gov |
Modulation of Matrix Metalloproteinase Activity
Matrix metalloproteinases (MMPs) are enzymes that play a critical role in the degradation of the extracellular matrix, a process involved in tissue remodeling, wound healing, and pathological conditions such as cancer invasion and metastasis. frontiersin.orgnih.gov Research indicates that this compound can inhibit the activity and expression of certain MMPs, specifically MMP-2 and MMP-9. frontiersin.orgnih.govnih.govjefferson.edu Studies on human nasopharyngeal carcinoma (NPC) cells, such as HONE-1, NPC-39, and NPC-BM, have shown that this compound treatment suppresses their migration and invasion abilities, which is correlated with the downregulation of MMP-2 protein expression and enzyme activity. nih.govnih.gov This inhibition of MMP-2 by this compound in NPC cells appears to occur through the downregulation of the ERK1/2 signaling pathway. nih.govnih.govmdpi.com Furthermore, this compound has been shown to reduce the production of MMP-2 and MMP-9 in the context of chemical-induced rat colitis, suggesting a role in modulating extracellular matrix degradation in inflammatory conditions as well. mdpi.comresearchgate.net
Research Applications across Malignancy Types
This compound has been investigated for its potential therapeutic applications across a range of malignancy types, demonstrating inhibitory effects on cancer cell growth, proliferation, and survival in various in vitro and in vivo models. nih.govnih.govresearchgate.net
Solid Tumors (e.g., Breast, Prostate, Gastric, Hepatocellular, Glioblastoma, Pancreatic, Colorectal, Cervical, Ovarian, Renal Cell Carcinoma, Nasopharyngeal Carcinoma, Melanoma, Osteosarcoma, Gallbladder Cancer)
Studies have explored the effects of this compound on numerous solid tumor types. This compound has been shown to suppress the growth of breast cancer cells, potentially through mechanisms involving C/EBPβ and PPARγ-mediated lipoapoptosis. nih.govresearchgate.net In prostate cancer cells, this compound induces cell death by inactivating STAT3 signaling. nih.govresearchgate.net Gastric cancer cell proliferation is inhibited by this compound, with studies indicating a dose-dependent effect and the downregulation of c-Myc expression. frontiersin.orgnih.gov this compound has also demonstrated growth inhibition effects on human hepatocellular carcinoma (HCC) cells (HepG2 and Hep3B) in vitro and in xenografts in vivo, suppressing STAT3 phosphorylation. nih.govmdpi.com For glioblastoma, this compound has been shown to induce apoptosis and differentiation. nih.govresearchgate.net Research also indicates anti-tumor activity in pancreatic cancer. nih.gov In colorectal cancer cells, this compound has been shown to induce apoptosis and suppress NF-κB activity. researchgate.net Studies on cervical cancer cells have also reported growth inhibition and apoptosis induction linked to NF-κB suppression. researchgate.netnih.gov this compound has shown in vitro anticancer activity against ovarian cancer. researchgate.netjcancer.org Renal cell carcinoma has also been identified as a target for this compound's anti-cancer effects, potentially through the suppression of the MAPK signaling pathway. researchgate.net In nasopharyngeal carcinoma, this compound inhibits cell viability and proliferation, with network pharmacology analysis suggesting potential mechanisms involving the downregulation of STAT3, AKT1, MMPs, and NF-κB. jcancer.org this compound effectively inhibits the proliferation of melanoma cells, induces cell cycle arrest, and promotes apoptosis, with studies indicating involvement of p53 signaling. nih.govresearchgate.net Furthermore, this compound has shown potential against osteosarcoma cells by inhibiting the PI3K-AKT signaling pathway. mdpi.com While explicitly mentioned in the list, specific detailed research findings for gallbladder cancer were not prominently found in the provided search results.
Here is a summary of this compound's effects on various solid tumor cell lines based on the search results:
| Cancer Type | Cell Lines Studied | Key Findings | Relevant Citations |
| Breast Cancer | MCF-7 | Growth inhibition, lipoapoptosis via C/EBPβ and PPARγ. IC₅₀ values reported. | nih.govresearchgate.net |
| Prostate Cancer | PC3 | Induces cell death by inactivating STAT3 signaling. Enhances efficacy of docetaxel (B913). | nih.govresearchgate.netnih.gov |
| Gastric Cancer | MKN45, SGC7901 | Inhibits proliferation, downregulates c-Myc, CDK2, CDK4, Cyclin D1, Cyclin E1. Dose-dependent inhibition. | frontiersin.orgnih.gov |
| Hepatocellular Carcinoma | HepG2, Hep3B, SK-Hep1 | Inhibits growth in vitro and in vivo xenografts, suppresses STAT3 phosphorylation, reduces MMP-2/MMP-9. | nih.govmdpi.com |
| Glioblastoma | Induces apoptosis and differentiation. Sensitization to apoptosis mediated by TNF. | nih.govresearchgate.net | |
| Pancreatic Cancer | Suppresses tumor growth. | nih.gov | |
| Colorectal Cancer | HT-29 | Induces apoptosis, suppresses NF-κB activity. | researchgate.net |
| Cervical Cancer | HeLa | Inhibits proliferation, induces apoptosis, suppresses NF-κB activity. IC₅₀ value reported. | researchgate.netnih.gov |
| Ovarian Cancer | Exhibits in vitro anticancer activity. | researchgate.netjcancer.org | |
| Renal Cell Carcinoma | Exerts anti-cancer effects potentially via MAPK pathway suppression. | researchgate.net | |
| Nasopharyngeal Carcinoma | HONE-1, NPC-39, NPC-BM, CNE1, CNE2 | Inhibits cell viability, proliferation, migration, and invasion by suppressing MMP-2 via ERK1/2 pathway. | nih.govnih.govmdpi.comjcancer.org |
| Melanoma | A375, MV3 | Inhibits proliferation, induces G2/M cell cycle arrest and apoptosis, inhibits migration. Involves p53. | nih.govresearchgate.net |
| Osteosarcoma | Reduces cell proliferation and promotes apoptosis by inhibiting PI3K-AKT signaling. | mdpi.com | |
| Gallbladder Cancer | Not specifically detailed | Mentioned as a malignancy type where MMPs are upregulated, but specific this compound research not detailed. | jefferson.edu |
Drug Resistance Reversal in Neoplastic Cells
This compound has shown potential in addressing drug resistance in cancer cells. Studies suggest that this compound can enhance the antitumor activity of MAPK pathway inhibitors in BRAF-mutant melanoma by inhibiting the feedback activation of STAT3. nih.gov This suggests a mechanism by which this compound might overcome or reduce resistance to targeted therapies. Additionally, the combination of this compound and docetaxel has shown enhanced efficacy at lower drug concentrations in treating prostate cancer, potentially by modulating inflammatory mediators and regulating antioxidant markers, which could contribute to reducing drug resistance. nih.gov While one study mentions that autophagy activation, induced by this compound treatment leading to mTOR1 inhibition and AMPK activation, is associated with reduced apoptosis and may confer drug resistance mdpi.com, other research focuses on this compound's ability to reverse resistance mechanisms, particularly in combination therapies.
Anti-Inflammatory and Immunomodulatory Effects
This compound possesses notable anti-inflammatory and immunomodulatory properties, influencing the production and activity of various mediators involved in the inflammatory response. nih.govnih.govmdpi.commdpi.com
Modulation of Pro-inflammatory Mediators
This compound has been shown to modulate the production and activity of several key pro-inflammatory mediators. It can inhibit the production of nitric oxide (NO) from LPS-induced RAW264.7 cells. mdpi.commdpi.com Studies have also demonstrated that this compound treatment decreases the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, while increasing the concentration of the anti-inflammatory cytokine IL-10 in certain models of inflammation. mdpi.com Furthermore, this compound inhibits the secretion of chemokines like CCL5 (RANTES) and CCL17 (TARC) in stimulated keratinocytes. mdpi.commdpi.commdpi.comnih.gov The anti-inflammatory effects of this compound are partly attributed to its influence on crucial enzymes involved in the metabolism of arachidonic acid. mdpi.comnih.govnih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
This compound displays inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, from arachidonic acid. nih.govmdpi.comfrontiersin.orgmdpi.comnih.govnih.govresearchgate.net Increased synthesis of COX, particularly COX-2, is observed in inflammatory conditions, cancers, and degenerative diseases. nih.govfrontiersin.orgnih.govnih.gov this compound has been identified as an allosteric inhibitor of cyclooxygenase-2 (COX-2). mdpi.comnih.govnih.govresearchgate.net Studies using homogenates of LPS-induced RAW 264.7 macrophage cells have shown COX-2 inhibitory activity by this compound. nih.gov this compound has also been reported to inhibit purified COX-1, although it is considered a weak inhibitor of COX-1 compared to COX-2. nih.govnih.gov
Regarding lipoxygenases, this compound has demonstrated broad inhibitory activities against several lipoxygenases, including 5-LOX and 12-LOX. nih.govmdpi.comfrontiersin.orgnih.govnih.gov While this compound shows potent inhibitory activities against a panel of lipoxygenases, its derivative artonin E, which is hydroxylated at the C-5′ position, displays higher inhibitory activity against 5-lipoxygenase. mdpi.comfrontiersin.orgnih.govnih.gov this compound inhibits the release of histamine (B1213489) and LTC₄ by suppressing 5-LO activation in stimulated mast cells. mdpi.commdpi.commdpi.comnih.gov
Here is a summary of this compound's inhibitory effects on COX and LOX enzymes:
| Enzyme Target | This compound Activity | Notes | Relevant Citations |
| Cyclooxygenase (COX) | Inhibitor | Inhibits COX-1 (weakly) and COX-2 (allosteric inhibitor). | nih.govmdpi.comnih.govnih.govresearchgate.net |
| COX-1 | Weak Inhibitor | Inhibitory activity reported against purified enzyme. | nih.govnih.gov |
| COX-2 | Inhibitor | Allosteric inhibition, shown in LPS-induced macrophage cells and in the context of inflammation. | nih.govmdpi.comnih.govnih.govnih.govdovepress.com |
| Lipoxygenase (LOX) | Inhibitor | Displays broad inhibitory activities against several LOXs, including 5-LOX and 12-LOX. | nih.govmdpi.comfrontiersin.orgnih.govnih.gov |
| 5-LOX | Inhibitor | Less potent than artonin E, but inhibits activation in mast cells leading to reduced histamine/LTC₄ release. | mdpi.commdpi.commdpi.comnih.govnih.govnih.gov |
| 12-LOX | Inhibitor | Inhibitory activity reported against purified enzyme. | nih.govnih.gov |
Inducible Nitric Oxide Synthase (iNOS) Regulation
This compound has been shown to influence the activity and expression of inducible nitric oxide synthase (iNOS), a key enzyme involved in the production of nitric oxide (NO) during inflammatory responses. Studies have indicated that this compound can suppress iNOS enzyme induction and consequently reduce nitric oxide formation. mdpi.commdpi.comresearchgate.net This effect has been observed in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells, where this compound significantly suppressed iNOS enzyme activity at concentrations greater than 10 μM. mdpi.comfrontiersin.org The regulation of iNOS by this compound may be linked to its influence on the NF-κB pathway, a central signaling route for pro-inflammatory mediators, including iNOS induction. mdpi.comfrontiersin.org Additionally, this compound's antioxidant capacity has been associated with the suppression of iNOS induction. mdpi.comresearchgate.net
Cytokine and Chemokine Expression Modulation
This compound modulates the expression of various cytokines and chemokines, which are crucial mediators of inflammation and immune responses. Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.netportlandpress.comresearchgate.net This modulation has been observed in different cell types and models, including IL-1β-induced chondrocytes and LPS-stimulated ruminal epithelial cells. nih.govresearchgate.netnih.gov Furthermore, this compound has been shown to increase the level of the anti-inflammatory cytokine IL-10 in lung tissue in a mycoplasma pneumonia model. portlandpress.comresearchgate.net
Impact on Inflammatory Pathologies
This compound's anti-inflammatory properties have been investigated in various models of inflammatory diseases, demonstrating potential therapeutic benefits. mdpi.commdpi.com
Chondrocyte Inflammation and Osteoarthritis Models
This compound has shown protective effects against chondrocyte inflammation and in osteoarthritis models. In vitro studies using IL-1β-induced chondrocytes have demonstrated that this compound significantly inhibits the activation of inflammatory factors, including TNF-α, IL-6, iNOS, and COX2. nih.govresearchgate.netnih.govtandfonline.com this compound treatment also suppressed the expression of ADAMTS5 and matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation, which is a key feature of osteoarthritis. nih.govtandfonline.com
In vivo studies using a surgically induced destabilization of the medial meniscus (DMM) model, which mimics osteoarthritis pathology, showed that this compound treatment abrogated the degradation of articular cartilage. nih.govnih.govtandfonline.comglpbio.com These protective effects in chondrocyte inflammation and osteoarthritis models are potentially mediated via the regulation of the NF-κB signaling pathway. nih.govnih.govtandfonline.com
Inflammatory Bowel Disease Models
This compound has demonstrated protective effects in experimental models of inflammatory bowel disease (IBD). In a rat model of colitis induced by 2,4,6-trinitrobenzensulfonic acid (TNBS), oral administration of this compound significantly reduced the severity of colonic damage, including hyperemia, mucosal edema, and ulcerations. mdpi.complos.orgnih.gov Histological observations revealed a reduction in tissue damage score and pro-inflammatory markers such as IL-1β and TGF-β1. mdpi.complos.orgresearchgate.net this compound treatment also led to a decrease in the expression of the profibrogenic factor TGF-β1, which is associated with wound healing and potential fibrosis development in inflammatory conditions. plos.org Furthermore, this compound was able to inhibit the activities of matrix metalloproteinases MMP2 and MMP9, which are often increased in experimental colitis. plos.org These findings suggest that this compound may have therapeutic potential in treating inflammatory bowel disease by reducing inflammation and preventing complications like fibrosis. mdpi.complos.orgnih.gov
Pulmonary Inflammation Models
This compound has shown promise in models of pulmonary inflammation. In a rat model of bronchitis induced by sulfur dioxide, this compound treatment alleviated the hypersecretion of airway mucin. mdpi.comnih.gov In vitro studies using human pulmonary mucoepidermoid cell line NCI-H292 demonstrated that this compound inhibited the production of MUC5AC mucin induced by PMA. mdpi.comglpbio.comnih.gove-trd.org This suggests that this compound may act as a mucoregulator in inflammatory pulmonary diseases characterized by excessive mucus secretion. glpbio.comnih.gove-trd.org The underlying mechanisms for these effects may involve the regulation of signaling pathways such as the mitogen-activated protein kinase cascade and the NF-κB signaling pathway. e-trd.org Additionally, this compound has been traditionally used for the treatment of Mycoplasma pneumoniae pneumonia (MPP), and studies in a mouse model of MPP showed that this compound treatment decreased the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and increased the anti-inflammatory cytokine (IL-10) in lung tissue, potentially via the inhibition of NF-κB signaling. portlandpress.comresearchgate.net
Host Immune Response to Pathogens
This compound's impact on the host immune response to pathogens is an area of ongoing research. While the search results provide some insights into this compound's antimicrobial properties and its modulation of inflammatory responses during infection, a direct comprehensive overview of its effects on the entire host immune response to a broad range of pathogens is not explicitly detailed.
However, some studies touch upon this aspect. This compound has shown antimicrobial activity against Gram-positive bacteria. mdpi.comdntb.gov.ua In the context of Mycoplasma pneumoniae infection, this compound treatment in mice reduced the bacterial load and modulated the cytokine profile in lung tissue, indicating an influence on the host response to this specific pathogen. portlandpress.comresearchgate.net The modulation of inflammatory pathways like NF-κB, which are central to the innate immune response to pathogens, suggests that this compound can influence how the host reacts to microbial challenges. mdpi.comportlandpress.comresearchgate.netnih.govfrontiersin.orgcaister.com Pathogens employ various strategies to evade the host immune system, and modulating host pathways targeted by pathogens could be a mechanism by which this compound exerts its beneficial effects during infection. caister.comnih.govstanford.edunih.gov
Antioxidant Activities and Redox Homeostasis Regulation
Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. This compound has demonstrated the capacity to influence this balance through various mechanisms.
Scavenging of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (HO•), are highly reactive molecules that can damage cellular components. This compound has been reported to possess the ability to scavenge superoxide anion radicals. researchgate.netnih.gov While one study using a cellular antioxidant assay (CAA) in THP-1 cells did not observe direct antioxidant activity for this compound at a concentration of 5 µM, other research indicates its capacity to reduce ROS production in cell cultures. mdpi.commdpi.comresearchgate.net The antioxidant activity of polyphenols like this compound is often attributed to their ability to scavenge ROS and chelate transition metals, thereby preventing the formation of hydroxyl radicals. researchgate.net
Modulation of Endogenous Antioxidant Systems
Beyond direct ROS scavenging, this compound may also exert its antioxidant effects by modulating the body's own defense systems, which include a network of antioxidant enzymes. Key enzymes in this system include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which further break down hydrogen peroxide into water and oxygen. mdpi.com
Studies have explored the impact of this compound on the activity of these enzymes. In a rat model of colitis, treatment with this compound at certain doses led to lower levels of CAT and SOD, potentially indicating a reduced level of oxidative stress. plos.org However, at a different dose, a stimulating effect on SOD activity was observed, consistent with the effects of other flavonoids in similar models. plos.org This suggests a complex, possibly dose-dependent, modulation of endogenous antioxidant enzymes by this compound. Furthermore, this compound has been shown to activate the Nrf2-mediated antiaging signaling pathway, which is involved in upregulating the expression of antioxidant genes, thereby reducing reactive oxygen species production. researchgate.net
Impact on Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, is a significant consequence of oxidative stress and can lead to cell membrane damage. Malondialdehyde (MDA) is a common biomarker used to assess the extent of lipid peroxidation. wikidata.orgnih.gov
Research has indicated that this compound can reduce lipid peroxidation. In a streptozotocin-induced mouse model of type I diabetes, treatment with Morus alba root bark extract containing this compound was shown to reduce lipid peroxidation. nih.gov Similarly, in streptozotocin-diabetic rats, oral administration of a flavonoid-rich fraction from Morus alba root bark, which included this compound, significantly decreased lipid peroxides, as measured by TBARS levels. capes.gov.brresearchgate.net This antiperoxidative activity suggests this compound's potential in protecting against oxidative damage to lipids.
Table 1: Impact of Morus alba Root Bark Fraction (MRBF-3) on Lipid Peroxides in STZ-Diabetic Rats capes.gov.brresearchgate.net
| Group | Lipid Peroxides (nmol TBARS/ml serum) |
| Control (untreated) | 5.29 ± 0.72 |
| STZ-diabetic rats | 6.26 ± 0.81 |
| STZ-diabetic rats fed on MRBF-3 | 5.13 ± 0.67 |
Note: Data presented as mean ± standard deviation. STZ: Streptozotocin; TBARS: Thiobarbituric acid-reactive substances.
Neuroprotective Potential
This compound has also demonstrated potential in protecting against neuronal damage and addressing cognitive deficits, suggesting its relevance in neurological health.
Protection against Neurotoxic Insults
Neurotoxic insults, caused by various factors including toxins, can lead to neuronal cell death and contribute to neurodegenerative disorders. This compound has shown protective effects in models of neurotoxicity. For instance, this compound treatment protected neuroblastoma SH-SY5Y cells from nitric oxide-induced cell death in vitro. nih.gov This in vitro finding is supported by follow-up studies investigating the in vivo relevance of this compound's antioxidant capacities in neuroprotection. nih.gov Another study demonstrated that this compound's structural derivative, cudraflavone B, offered neuroprotection against glutamate-induced neurotoxicity in mouse hippocampal HT22 cells, mediated through the Nrf2 pathway. plos.org
Impact on Cognitive Function and Memory Impairment Models
Cognitive decline and memory impairment are key features of several neurological conditions. Research using animal models has explored this compound's effects on these aspects. In a study investigating the recuperative effect of this compound against aluminium trichloride (B1173362) (AlCl₃)-induced memory impairment in rats, this compound treatment significantly reversed the learning and memory deficits observed in the AlCl₃-administered animals. ingentaconnect.comresearchgate.net This improvement in cognitive function was associated with a reduction in AlCl₃-induced increases in brain acetylcholinesterase (AChE) activity and brain oxidative stress levels, including a decrease in TBARS and an increase in glutathione (GSH) levels. ingentaconnect.com These findings suggest that this compound may exert memory-preserving effects in models of cognitive impairment, potentially through its antioxidant and cholinergic modulating activities. ingentaconnect.com
Table 2: Effect of this compound on Learning and Memory in AlCl₃-Induced Memory Impairment in Rats ingentaconnect.com
| Group | Morris Water Maze Performance (e.g., Escape Latency or Time in Target Quadrant) | Brain AChE Activity | Brain TBARS Levels | Brain GSH Levels |
| Control | Normal | Normal | Normal | Normal |
| AlCl₃-administered | Significant deficiency | Significant increase | Significant increase | Significant decrease |
| AlCl₃ + this compound treatment | Significant reversal of deficiency | Diminution of increase | Diminution of increase | Increase |
Note: This table summarizes the reported trends and significant changes. Specific numerical data for all parameters across all groups were not consistently available in the provided snippets to create a quantitative table.
Modulation of Cholinergic System Activity
This compound has been identified as a potential allosteric regulator of several enzymes, including acetylcholinesterase (AChE) mdpi.com. Studies have indicated that the prenyl substitution at the C-3 position of this compound contributes to its noncompetitive inhibition characteristics towards AChE mdpi.com. Non-prenylated flavonoids, in contrast, have shown mixed inhibition kinetics mdpi.com. This suggests that the specific structural features of this compound play a role in its interaction with enzymes in the cholinergic system.
Metabolic Regulation and Anti-Diabetic Properties
This compound is involved in the homeostasis of glucose and lipid metabolism and has shown anti-diabetic activity mdpi.com. Multiple in vivo and in vitro studies have linked this compound's effects on metabolic pathways to its potential in treating diabetes mdpi.comnih.gov.
Glucose Homeostasis Modulation
This compound has demonstrated effects on glucose homeostasis. Studies using Morus alba root bark extract, which contains this compound, have shown hypoglycemic effects in streptozotocin-induced mouse models of type I diabetes mdpi.comnih.gov. These beneficial effects may be associated with a decrease in oxidative stress and the preservation of pancreatic β-cell integrity by reducing cell death mdpi.comnih.gov. This compound has also been shown to facilitate glucose consumption in L02 cells and repress the gene expression of ADORA1 and PPARG, which are involved in glucose homeostasis frontiersin.org. In insulin-resistant hepatocytes, this compound treatment reliably facilitated glucose consumption frontiersin.org.
Lipid Metabolism Regulation
This compound influences lipid metabolism. In mouse cell lines, this compound treatment resulted in a significant drop in triglyceride (TG) deposition and cytoplasmic glycerol-3-phosphate dehydrogenase (GPDH) action frontiersin.org. This compound has been observed to promote lipid accumulation in cancer stem cells, predisposing them to differentiate into adipocyte-like cells frontiersin.org. In differentiated 3T3-L1 and primary adipocytes, this compound inhibits adipogenesis by regulating insulin (B600854) receptor signaling, the cell cycle, and the expression of adipogenic proteins mdpi.commdpi.com. It also stimulates lipolysis by increasing glycerol (B35011) release and enhancing the expression of lipolytic proteins such as HSL, ATGL, and perilipin mdpi.commdpi.com.
Here is a summary of this compound's effects on lipid metabolism in different cell models:
| Cell Model | Effect on Lipid Metabolism | Key Findings |
| Mouse cell line | Decreased triglyceride deposition and cytoplasmic GPDH action. | 51% drop in triglyceride deposition, 70% drop in cytoplasmic GPDH action frontiersin.org. |
| Cancer stem cells (glioma) | Promotes lipid accumulation and differentiation into adipocyte-like cells. | Upregulation of adipogenic proteins (PPARγ, adipsin, aP2, perilipin) and increased lipid content frontiersin.org. |
| Differentiated 3T3-L1 adipocytes | Inhibits adipogenesis and stimulates lipolysis. | Regulates insulin receptor signaling, cell cycle, adipogenic protein expression; enhances glycerol release and lipolytic protein expression (HSL, ATGL, perilipin) mdpi.commdpi.com. |
| Primary adipocytes (SD rats) | Stimulates lipolysis. | Induces glycerol release mdpi.com. |
Enzyme-Targeting in Metabolic Pathways
This compound acts as an allosteric inhibitor of various metabolic enzymes, including pancreatic lipase (B570770), UDP-glucuronosyltransferase (UGT), and cytochrome P450 (CYP450) mdpi.comnih.gov. These enzymes are implicated in the dysregulation of lipid homeostasis and endoplasmic reticulum stress, which are key factors in the pathogenesis of metabolic disorders like diabetes mdpi.com. This compound has also shown inhibitory activity against α-glucosidase, although this activity was attributed to the cyclization of the prenyl group at position 7 frontiersin.org.
Impact on Aerobic Glycolysis in Cellular Models
This compound has been shown to impact aerobic glycolysis, particularly in cancer cells, a phenomenon often referred to as the Warburg effect mdpi.com. In hepatocellular carcinoma cells (Huh7 and Hep3B), this compound significantly activated the phosphorylation of AMPK/ACC while attenuating the expression of proteins involved in glycolysis, including p-mTOR, p-AKT, c-Myc, HK2, PKM2, and LDH-A mdpi.com. This resulted in suppressed levels of lactate, glucose, and ATP in these cells, demonstrating an anti-glycolytic effect mdpi.com. This compound's ability to regulate glycolysis by downregulating PI3K and AKT expression has also been noted frontiersin.org.
Antimicrobial and Antifungal Efficacy
Studies have demonstrated that this compound possesses efficacy against both bacteria and fungi frontiersin.org. Its antibacterial effects have been reported, showing particular effectiveness against Gram-positive bacteria belonging to the Staphylococcus, Bacillus, and Enterococcus genera frontiersin.org. Gram-negative bacteria, on the other hand, have consistently shown no sensitivity to this compound frontiersin.org. Research has validated this compound's antibacterial activity against S. epidermis and S. aureus strains frontiersin.org. Mechanistically, this compound appears to damage the cell wall and membrane of bacteria by altering the expression of genes associated with the cell's phosphatidic acid production pathway frontiersin.org.
This compound has also been investigated for its potential to enhance antibiotic activity and reverse antibiotic resistance, particularly in Staphylococcus aureus and Staphylococcus epidermidis who.int. Combinations of this compound with commonly used antibiotics like oxacillin (B1211168), gentamicin (B1671437), ciprofloxacin (B1669076), and tetracycline (B611298) have shown synergistic interactions, leading to significant reductions in the minimum inhibitory concentration (MIC) values of the antibiotics who.int. This compound has also been shown to reverse oxacillin resistance in methicillin-resistant Staphylococcus aureus (MRSA) and tetracycline resistance in Staphylococcus epidermidis who.int.
Here is a summary of this compound's antimicrobial activity:
| Microorganism Type | Sensitivity to this compound | Specific Examples | Key Findings |
| Gram-positive bacteria | Sensitive | Staphylococcus, Bacillus, Enterococcus genera frontiersin.org | Especially effective against these genera frontiersin.org. Validated against S. epidermis and S. aureus strains frontiersin.org. Damages cell wall and membrane frontiersin.org. |
| Gram-negative bacteria | Not sensitive | Escherichia coli, Salmonella typhimurium frontiersin.org | Consistently shown no sensitivity frontiersin.org. |
| Fungi | Efficacious | Not specified in detail in provided results. | Demonstrated efficacy frontiersin.org. |
This compound's activity against fungi has also been reported frontiersin.org.
Activity against Gram-Positive Bacteria
Research indicates that this compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. nih.govfrontiersin.orgresearchgate.net Studies have demonstrated its effectiveness against strains of Staphylococcus, Bacillus, and Enterococcus genera. nih.govfrontiersin.org For instance, this compound has shown significant inhibitory effects on Bacillus subtilis and Staphylococcus aureus. chemfaces.com The minimum inhibitory concentration (MIC) of this compound against Bacillus subtilis has been reported to be below 1.56 μg/mL. chemfaces.com Against Staphylococcus aureus strains ATCC 6538 and ATCC 25923, the MIC values were both reported as 14.9 μmol/L. nih.govrsc.orgnih.govrsc.org In contrast, this compound has consistently shown weak or no sensitivity against Gram-negative bacteria such as Salmonella spp., Proteus vulgaris, and Escherichia coli. nih.govfrontiersin.orgchemfaces.com This differential activity may be attributed to the fundamental differences in the cell membrane structures of Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org
Here is a table summarizing some reported Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria:
| Bacterial Species | Strain | MIC (μg/mL) | MIC (μmol/L) | Source |
| Bacillus subtilis | Not specified | < 1.56 | - | chemfaces.com |
| Staphylococcus aureus | ATCC 6538 | - | 14.9 | nih.govrsc.orgnih.govrsc.org |
| Staphylococcus aureus | ATCC 25923 | - | 14.9 | nih.govrsc.orgnih.govrsc.org |
| Staphylococcus aureus | Not specified | 3.13 - 12.5 | - | researchgate.net |
| Staphylococcus epidermidis | ATCC 12228 | - | - | nih.govfrontiersin.org |
Note: Some sources report MIC in μg/mL, while others use μmol/L. Direct conversion requires knowing the molecular weight of this compound (420.157 g/mol ). wikidata.orguni.lu
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of this compound against Gram-positive bacteria, particularly Staphylococcus aureus, involve disrupting cellular integrity and interfering with essential biosynthetic pathways.
Bacterial Cell Membrane Disruption
Studies utilizing techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have revealed that this compound damages the cell wall and membrane of bacteria. nih.govfrontiersin.org This damage is thought to be linked to the lipophilicity of this compound, enhanced by its prenylation, which increases its affinity for bacterial cell membranes. nih.govfrontiersin.orgresearchgate.net The disruption of the plasma membrane can lead to increased membrane permeability and leakage of cellular content, ultimately affecting cell viability. nih.govfrontiersin.orgresearchgate.netnih.gov this compound has been described as a membrane-active flavone (B191248) that disrupts the proton motive force and cytoplasmic membrane permeability in methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org
Inhibition of Phosphatidic Acid Biosynthesis
Beyond direct membrane disruption, this compound also affects the bacterial cell's ability to synthesize essential membrane components. Research indicates that this compound treatment alters the expression of genes associated with the cell's phosphatidic acid production pathway in Staphylococcus aureus. nih.govfrontiersin.orgrsc.orgnih.govrsc.org Phosphatidic acid is a crucial precursor in the biosynthesis of phospholipids, which are vital for stabilizing cell membranes. nih.govfrontiersin.orgpubcompare.ai By inhibiting this pathway, this compound may interfere with the bacterial phospholipid-repair system, further compromising membrane integrity. rsc.orgnih.govrsc.org Changes in the fatty acid profile of S. aureus cells in the presence of this compound have also been observed, potentially related to the inhibition of acyltransferases that catalyze lipid transformations within cells. nih.govfrontiersin.org
Synergistic Effects with Established Antibiotics
This compound has demonstrated synergistic effects when combined with certain established antibiotics, offering a potential strategy to combat antibiotic resistance. Synergistic interactions occur when the combined effect of two or more agents is greater than the sum of their individual effects. nih.govfrontiersin.orgnih.gov
Studies have shown that this compound can potentiate the activity of membrane-targeted antibiotics like oxacillin, resulting in a significant decrease in the antibiotic's MIC against MRSA strains. nih.govfrontiersin.orgnih.gov this compound has been reported to reverse oxacillin resistance in MRSA, lowering its MIC to 1 μg/mL when combined. nih.govfrontiersin.org Synergistic or partially synergistic activity has also been observed when this compound is combined with other antibiotics such as gentamicin and ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis. nih.govfrontiersin.orgresearchgate.net For example, this compound in combination with gentamicin lowered the MIC of the antibiotic 16-fold. nih.govfrontiersin.org Synergistic interactions have also been noted with amikacin (B45834) and etimicin (B1242760) against clinical MRSA isolates. nih.govfrontiersin.org
Here is a table summarizing some reported synergistic interactions of this compound with antibiotics:
| Antibiotic | Bacterial Strain(s) | Observed Effect | Fold Reduction in Antibiotic MIC (where reported) | Source |
| Oxacillin | MRSA strains | Synergistic/Partial Synergy | 2-8 fold potentiation, Reversal of resistance (MIC to 1 μg/mL) | nih.govfrontiersin.orgnih.gov |
| Gentamicin | MRSA, S. epidermidis ATCC 12228 | Synergistic | 16-fold reduction against MRSA nih.govfrontiersin.org, Synergistic against S. epidermidis nih.gov | nih.govfrontiersin.orgresearchgate.net |
| Ciprofloxacin | MRSA, MSSA ATCC 6538, S. epidermidis ATCC 12228 | Partial Synergy/Synergistic | 2-4 fold enhancement frontiersin.org, 64-fold reduction reported frontiersin.org, Synergistic against MSSA and S. epidermidis nih.gov | nih.govfrontiersin.orgresearchgate.net |
| Tetracycline | MSSA ATCC 6538, S. epidermidis ATCC 12228 | Synergistic | 32-fold reduction against MSSA, 512-fold reduction against S. epidermidis nih.gov | nih.gov |
| Amikacin | Clinical MRSA isolates | Partial Synergy/Synergy | 8- to 2-fold reduction nih.gov | nih.govfrontiersin.org |
| Etimicin | Clinical MRSA isolates | Partial Synergy/Synergy | 8- to 2-fold reduction nih.gov | nih.govfrontiersin.org |
| Amoxicillin | MRSA clinical isolates | Synergistic | Not specified | researchgate.netresearchgate.net |
Activity against Mycoplasma Species
This compound has also shown activity against Mycoplasma species. Studies, including an in vivo mouse model of Mycoplasma pneumoniae infection, have demonstrated that this compound treatment can efficiently suppress Mycoplasma pneumoniae. mdpi.comresearchgate.netnih.govnih.gov The mechanism for this activity appears to involve the inhibition of inflammatory signaling pathways. This compound treatment has been shown to alleviate inflammatory signaling, thereby controlling the outgrowth of Mycoplasma pneumoniae. mdpi.com Specifically, this compound relieves mycoplasma pneumonia via the inhibition of the activation of Wnt/β-catenin and NF-κB pathways. researchgate.netnih.govnih.gov In infected mice, this compound treatment led to decreased levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-10 in lung tissue. researchgate.netnih.govnih.gov
Other Biological Activities and Therapeutic Explorations
Beyond its antimicrobial effects, this compound exhibits a range of other biological activities that are being explored for their therapeutic potential. These activities primarily involve the modulation of various cellular processes.
This compound has demonstrated significant anti-inflammatory properties. nih.govdntb.gov.uanih.gov Its molecular mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activity, enzymes involved in the synthesis of pro-inflammatory mediators. nih.gov this compound also influences the regulation of nuclear factor NF-κB and inducible nitric oxide synthase (iNOS), key players in inflammatory responses. nih.govfrontiersin.org
This compound has been extensively investigated for its antitumor properties across various cancer types, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer. tjnpr.orgnih.govdntb.gov.uanih.govfrontiersin.org Its anticancer mechanisms are diverse and involve modulating cellular processes such as apoptosis, autophagy, and cell cycle progression. tjnpr.orgdntb.gov.uamdpi.com this compound has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2, Bax, and caspase-3 expression, as well as the activation of MAPK (ERK, JNK) and inhibition of PI3K/Akt signaling. tjnpr.orgfrontiersin.orgmdpi.com It can also induce autophagy, although the interplay between this compound-induced autophagy and apoptosis can be complex and context-dependent. tjnpr.orgmdpi.com this compound has also been reported to inhibit cancer cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs). oncotarget.com Furthermore, it can suppress cancer cell invasion and metastasis by inhibiting the expression of matrix metalloproteinase-2 (MMP-2) and modulating signaling pathways like STAT3 and NF-κB. tjnpr.orgnih.govresearchgate.netchemfaces.commdpi.comoncotarget.com
This compound has also shown potential in modulating metabolic processes. It has been suggested to play a role in glucose and lipid metabolism homeostasis. mdpi.com Studies have indicated that this compound may act as an allosteric inhibitor of metabolic enzymes, including pancreatic lipase, UDP-glucuronosyltransferase (UGT), and cytochrome P450 (CYP450) enzymes. mdpi.com
Other reported biological activities include antioxidant and neuroprotective effects. nih.govdntb.gov.uanih.gov The antioxidant capacity of this compound is considered remarkable, potentially contributing to its health benefits. mdpi.com Its neuroprotective effects have been noted, with anti-cell death effects observed on neuronal cells. mdpi.com
While these findings highlight the diverse pharmacological potential of this compound, further research is ongoing to fully elucidate the underlying mechanisms and explore its therapeutic applications.
Anti-Osteoporosis Effects
Osteoporosis is a metabolic bone disease characterized by an imbalance between bone formation (osteogenesis) and bone resorption, with bone marrow mesenchymal stem cells (BMSCs) playing a significant role as seed cells in this process researchgate.netnih.gov. Research indicates that this compound exhibits anti-osteoporosis effects by influencing both osteoclast differentiation and osteogenic differentiation of BMSCs mdpi.comresearchgate.netnih.govresearchgate.net.
In vitro studies have demonstrated that this compound can inhibit osteoclast differentiation and proliferation mdpi.comresearchgate.netresearchgate.net. Specifically, this compound has been shown to dramatically decrease RANKL-induced osteoclastogenesis researchgate.netresearchgate.netbenthamdirect.com. The compound interferes with the RANKL-activated NF-κB, MAPK, and PI3K/AKT signaling pathways, which are crucial for osteoclast differentiation researchgate.netresearchgate.netbenthamdirect.com. Treatment with this compound also reduced the expression of key transcription factors controlling osteoclast differentiation, including c-Fos, NFATc1, and c-Jun researchgate.netbenthamdirect.com.
Furthermore, this compound has shown the ability to promote the osteogenic differentiation of BMSCs nih.govresearchgate.net. Studies using BMSCs isolated from rats demonstrated that this compound, at concentrations ranging from 2.5 to 10 µM, promoted both the proliferation and osteogenic differentiation of these cells nih.gov. This effect is mediated, at least in part, through the activation of the canonical Wnt/β-catenin signaling pathway, involving the inhibition of β-catenin phosphorylation and promotion of its nuclear translocation nih.gov. The addition of Dickkopf-related protein-1 (DKK-1), an inhibitor of the Wnt/β-catenin pathway, decreased this compound's stimulatory effect on osteogenic differentiation of BMSCs nih.gov.
In vivo studies using ovariectomy (OVX)-induced osteoporosis models in mice and rats have provided further evidence of this compound's protective effects against bone loss researchgate.netnih.govbenthamdirect.com. This compound treatment prevented OVX-induced bone loss and showed anti-osteoporosis activity in these animal models researchgate.netnih.govbenthamdirect.com.
Table 1 summarizes some key findings on this compound's anti-osteoporosis effects:
| Effect | Mechanism Involved | In Vitro/In Vivo | Reference |
| Inhibits osteoclast differentiation | Interference with RANKL-activated NF-κB, MAPK, PI3K/AKT pathways; Reduced c-Fos, NFATc1, c-Jun expression | In vitro | researchgate.netresearchgate.netbenthamdirect.com |
| Promotes osteogenic differentiation of BMSCs | Activation of Wnt/β-catenin signaling pathway | In vitro | nih.gov |
| Prevents OVX-induced bone loss | (Associated with effects on osteoclasts and BMSCs) | In vivo | researchgate.netnih.govbenthamdirect.com |
Anti-Allergic Response Modulation
This compound has demonstrated potential anti-allergic and anti-inflammatory effects, particularly in the context of atopic dermatitis, a chronic inflammatory skin disease nih.govresearchgate.net. Research using in vitro models, such as MC/9 mast cells and HaCaT keratinocytes, has explored the mechanisms underlying these effects nih.govresearchgate.net.
Studies have shown that this compound treatment can inhibit the secretion of chemokines like RANTES/CCL5 and TARC/CCL17 in keratinocytes stimulated with TNF-α and IFN-γ nih.govresearchgate.net. This inhibition involves the suppression of STAT1 and NF-κB p65 phosphorylation in these cells researchgate.net. In mast cells, this compound has been found to inhibit the release of histamine and LTC4 by suppressing 5-LO activation nih.govresearchgate.net. These findings suggest that this compound can modulate inflammatory signals in both keratinocytes and immune cells nih.gov.
Table 2 outlines the effects of this compound on anti-allergic responses in in vitro models:
| Cell Type | Stimulus | Effect of this compound | Mechanism Involved | Reference |
| HaCaT keratinocytes | TNF-α and IFN-γ | Inhibits secretion of RANTES/CCL5 and TARC/CCL17 | Suppression of STAT1 and NF-κB p65 phosphorylation | nih.govresearchgate.net |
| MC/9 mast cells | PMA and A23187 | Inhibits release of histamine and LTC4 | Suppression of 5-LO activation | nih.govresearchgate.net |
Mitigation of Calcific Aortic Valve Disease
Calcific aortic valve disease (CAVD) is a prevalent heart valve disorder characterized by the thickening, fibrosis, and mineralization of aortic valve leaflets nih.govfrontiersin.org. The senescence of aortic valve interstitial cells (VICs) is considered a critical factor in the progression of CAVD researchgate.netnih.gov. Research has explored the potential of this compound in mitigating CAVD by targeting VIC senescence.
Cellular experiments have indicated that this compound effectively suppresses cellular senescence and influences the osteogenic differentiation of VICs in vitro researchgate.netnih.gov. Mechanistically, this compound has been shown to activate the Nrf2-mediated antiaging signaling pathway researchgate.netnih.gov. This activation is achieved by downregulating CCND1 expression and facilitating Keap1 degradation through Trim 25 researchgate.netnih.gov. The subsequent upregulation of antioxidant genes leads to a reduction in reactive oxygen species production, which in turn helps prevent VIC osteogenic differentiation researchgate.netnih.gov.
In vivo experiments conducted in ApoE−/− mice fed a high-fat Western diet have demonstrated a positive effect of this compound in mitigating aortic valve calcification researchgate.netnih.gov. These findings highlight the antiaging properties of this compound and its potential as a therapeutic agent for CAVD researchgate.netnih.gov.
Table 3 summarizes the effects of this compound on calcific aortic valve disease:
| Effect | Mechanism Involved | In Vitro/In Vivo | Reference |
| Suppresses VIC senescence | Activation of Nrf2 pathway via downregulation of CCND1 and Trim 25-mediated Keap1 degradation | In vitro | researchgate.netnih.gov |
| Prevents VIC osteogenic differentiation | Reduction of reactive oxygen species production through Nrf2 activation | In vitro | researchgate.netnih.gov |
| Mitigates aortic valve calcification | (Associated with effects on VIC senescence and differentiation) | In vivo | researchgate.netnih.gov |
Molecular Mechanisms and Signaling Pathway Interactions of Morusin
Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation. Constitutive activation of NF-κB is frequently observed in various diseases, including cancer and inflammatory disorders. Morusin has been shown to inhibit the activation of the NF-κB pathway in different cell types, contributing to its anti-inflammatory and anti-cancer effects. mdpi.comresearchgate.netportlandpress.comnih.gov
Inhibition of p65 Phosphorylation and Nuclear Translocation
Activation of the canonical NF-κB pathway typically involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB) proteins, which allows the p50/p65 heterodimer (the most common active form of NF-κB) to translocate to the nucleus. mdpi.com Studies have indicated that this compound can suppress the phosphorylation of the p65 subunit of NF-κB. portlandpress.comnih.govmdpi.com This inhibition of phosphorylation can prevent the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting its translocation to the nucleus. nih.gov For instance, research in IL-1β-induced chondrocytes showed that this compound significantly attenuated p65 phosphorylation and reversed the degradation of IκBα. nih.gov Similarly, studies in ruminal epithelial cells stimulated with lipopolysaccharide (LPS) demonstrated that this compound suppressed the phosphorylation of NF-κB p65 via inhibition of EGFR signaling. mdpi.com
Downstream Gene Expression Regulation
The nuclear translocation of activated NF-κB allows it to bind to target DNA sequences and regulate the expression of numerous genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activation, this compound can downregulate the expression of these downstream genes. mdpi.comresearchgate.net Key downstream targets affected by this compound-mediated NF-κB inhibition include genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. mdpi.comportlandpress.comnih.gov Additionally, NF-κB regulates the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin. mdpi.comresearchgate.net Inhibition of NF-κB by this compound has been linked to decreased expression of these survival proteins, contributing to the induction of apoptosis in cancer cells. mdpi.comresearchgate.net
Table 1: Effects of this compound on NF-κB Pathway Components and Downstream Targets
| Pathway Component/Target | Effect of this compound Treatment | Observed Outcome/Cell Type | Source |
| NF-κB p65 phosphorylation | Decreased | Chondrocytes, Ruminal Epithelial Cells | nih.govmdpi.com |
| IκBα degradation | Reversed/Inhibited | Chondrocytes | nih.gov |
| NF-κB nuclear translocation | Inhibited | Prostate Cancer Cells, Colorectal Cancer Cells | researchgate.netresearchgate.nete-century.usnih.gov |
| Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Decreased | Chondrocytes, Mouse Lung Tissue | portlandpress.comnih.gov |
| iNOS, COX-2 | Decreased | Chondrocytes | nih.gov |
| Anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin) | Decreased | Colorectal Cancer Cells, Prostate Cancer Cells | mdpi.comresearchgate.netresearchgate.nete-century.usnih.gov |
Signal Transducers and Activators of Transcription 3 (STAT3) Pathway Inhibition
The STAT3 signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, angiogenesis, and immune evasion. researchgate.nete-century.usnih.govfrontiersin.org this compound has been identified as a potent inhibitor of the STAT3 pathway, contributing to its anti-cancer effects. researchgate.nete-century.usnih.govfrontiersin.orgspandidos-publications.com
Phosphorylation and DNA Binding Activity Suppression
STAT3 activation involves phosphorylation, typically mediated by Janus kinases (JAKs) and Src family kinases, leading to dimerization, nuclear translocation, and binding to specific DNA response elements. e-century.usnih.gov Research demonstrates that this compound inhibits the phosphorylation of STAT3. researchgate.nete-century.usnih.govresearchgate.netnih.gov Studies in prostate cancer cells showed that this compound reduced the phosphorylation levels of STAT3, as well as its upstream activators SRC and JAK2. nih.gov This inhibition of phosphorylation subsequently suppresses the nuclear accumulation and DNA binding activity of STAT3. researchgate.nete-century.usnih.gov For instance, this compound treatment in prostate cancer cells was shown to inhibit both the nuclear accumulation and the DNA binding activity of STAT3. e-century.usnih.gov
Regulation of STAT3 Downstream Targets
Activated STAT3 regulates the transcription of genes involved in promoting cell survival, proliferation, and angiogenesis. By inhibiting STAT3 phosphorylation and DNA binding, this compound leads to the downregulation of these target genes. researchgate.nete-century.usnih.gov Downstream targets of STAT3 affected by this compound include anti-apoptotic proteins such as Bcl-xL, Bcl-2, and Survivin, as well as cell cycle regulators like c-Myc and Cyclin D1. researchgate.nete-century.usnih.govspandidos-publications.com Studies have consistently shown that this compound treatment downregulates the expression of these genes, while simultaneously inducing the expression of pro-apoptotic proteins like Bax. mdpi.comresearchgate.nete-century.usnih.govspandidos-publications.com
Table 2: Effects of this compound on STAT3 Pathway Components and Downstream Targets
| Pathway Component/Target | Effect of this compound Treatment | Observed Outcome/Cell Type | Source |
| STAT3 phosphorylation | Decreased | Prostate Cancer Cells, Hepatocellular Carcinoma Cells, Lung Cancer Cells | researchgate.nete-century.usnih.govfrontiersin.orgresearchgate.netnih.gov |
| SRC phosphorylation | Decreased | Prostate Cancer Cells | nih.gov |
| JAK2 phosphorylation | Decreased | Prostate Cancer Cells | nih.gov |
| STAT3 nuclear accumulation | Inhibited | Prostate Cancer Cells | researchgate.nete-century.usnih.gov |
| STAT3 DNA binding activity | Suppressed | Prostate Cancer Cells | researchgate.nete-century.usnih.gov |
| Anti-apoptotic proteins (Bcl-xL, Bcl-2, Survivin) | Decreased | Prostate Cancer Cells, Breast Cancer Cells | researchgate.nete-century.usnih.govspandidos-publications.com |
| Cell cycle regulators (c-Myc, Cyclin D1) | Decreased | Prostate Cancer Cells | researchgate.nete-century.usnih.gov |
| Pro-apoptotic protein (Bax) | Increased | Breast Cancer Cells, Colorectal Cancer Cells | mdpi.comspandidos-publications.com |
Phosphoinositide 3-Kinase/Akt (PI3K/AKT/mTOR) Signaling Pathway Disruption
The PI3K/AKT/mTOR pathway is a major signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. researchgate.net Dysregulation and constitutive activation of this pathway are common in many cancers. researchgate.net this compound has been shown to disrupt the activity of the PI3K/AKT/mTOR pathway. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govworldscientific.com
Studies have demonstrated that this compound inhibits the phosphorylation of key components of this pathway, including PI3K and Akt. researchgate.netnih.govworldscientific.com Inhibition of Akt phosphorylation at Ser473, which is crucial for its activation, has been observed following this compound treatment. spandidos-publications.com This disruption in the upstream PI3K and Akt activity subsequently impacts the downstream effector mTOR. Research indicates that this compound can suppress the phosphorylation of mTOR and its downstream targets, such as p70S6K. researchgate.networldscientific.com The inhibition of the PI3K/AKT/mTOR axis by this compound contributes to its anti-proliferative and pro-apoptotic effects in various cancer cell lines. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govworldscientific.com For example, in prostate cancer cells, this compound suppressed the phosphorylation of AKT, mTOR, and p70S6K, leading to cell cycle arrest and apoptosis. researchgate.networldscientific.com Similarly, studies in breast cancer cells have shown that this compound decreases the expression of phosphorylated PI3K and phosphorylated AKT. nih.gov
Table 3: Effects of this compound on PI3K/AKT/mTOR Pathway Components
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in transducing extracellular stimuli into intracellular responses, regulating processes including cell proliferation, differentiation, and apoptosis. This compound has been shown to affect different components of the MAPK pathway, with varying effects depending on the cell type and context. The MAPK family includes three main subgroups: Extracellular Signal-Regulated Kinase (ERK), Jun N-terminal Kinase (JNK), and p38 MAPK. amegroups.orgmdpi.com
Extracellular Signal-Regulated Kinase (ERK) Interactions
Research indicates that this compound can interact with the ERK signaling pathway. In some studies, this compound has been observed to induce apoptosis and autophagy via ERK activation in human lung carcinoma cells. tjnpr.orgjcancer.orgfrontiersin.orgtjnpr.org Conversely, other research in human nasopharyngeal carcinoma cells suggests that this compound suppresses cancer cell invasion and MMP-2 expression through the inhibition of ERK1/2 phosphorylation. thegoodscentscompany.commdpi.com Studies in renal cell carcinoma (RCC) cell lines also showed that this compound decreased the phosphorylation level of ERK. amegroups.orgnih.govresearchgate.net Molecular docking studies have revealed that this compound exhibits strong binding affinity to ERK. nih.govresearchgate.net
Jun N-terminal Kinase (JNK) Activation
This compound has been demonstrated to activate the JNK pathway in certain cell types. In human lung carcinoma cells, this compound induces apoptosis and autophagy via JNK activation. tjnpr.orgjcancer.orgfrontiersin.orgtjnpr.org Similarly, in renal cell carcinoma cell lines, this compound treatment led to enhanced levels of phosphorylated JNK. amegroups.orgnih.govresearchgate.net JNK, along with p38, has been proposed to function in apoptosis upon stimulation. amegroups.orgresearchgate.net
p38 MAPK Activation
The p38 MAPK pathway is another target of this compound. Studies in renal cell carcinoma cell lines have shown that this compound treatment up-regulated the levels of phosphorylated p38. amegroups.orgnih.govresearchgate.net p38 MAPK is activated in response to various cellular stresses and inflammatory cytokines. mdpi.com Like JNK, p38 is also implicated in the induction of apoptosis. amegroups.orgmdpi.comresearchgate.net
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation
This compound has been shown to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK). Activation of AMPK is involved in regulating metabolic pathways in response to cellular energy levels. nih.gov Studies in human non-small cell lung cancer cells demonstrated that this compound significantly increased the phosphorylation of AMPK in a time-dependent manner. nih.govresearchgate.net This activation of AMPK by this compound can lead to the induction of autophagy and suppression of cell growth. nih.govresearchgate.netnih.gov In hepatocellular cancer cells, this compound activated the phosphorylation of AMPK/ACC and attenuated the expression of p-mTOR, suggesting an antiglycolytic effect mediated by AMPK. researchgate.netmdpi.com
Wnt/β-catenin Signaling Pathway Regulation
The Wnt/β-catenin signaling pathway is crucial for various cellular processes, including cell proliferation, differentiation, and stem cell maintenance. oncotarget.commdpi.com Aberrant activation of this pathway is associated with cancer development. oncotarget.com Research indicates that this compound can regulate the Wnt/β-catenin pathway. Studies have shown that this compound can down-regulate the expression of Wnt/β-catenin signaling pathway-related proteins, such as β-catenin and Cyclin D1, in glioma cells. zyyjk.com.cn Conversely, in bone marrow mesenchymal stem cells (BMSCs), this compound has been shown to activate the canonical Wnt/β-catenin signaling pathway by inhibiting β-catenin phosphorylation and promoting its nuclear translocation, which promotes osteogenic differentiation. nih.govresearchgate.net
Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Accumulation Inhibition
Hypoxia-Inducible Factor-1 Alpha (HIF-1α) is a key transcription factor that accumulates under hypoxic conditions and plays a significant role in cellular adaptation to low oxygen environments, including processes related to cancer progression like angiogenesis and metastasis. researchgate.netresearchgate.netmdpi.com this compound has been found to inhibit the accumulation of HIF-1α. Studies in gastric cancer cells under hypoxia demonstrated that this compound suppressed the stemness characteristics induced by the hypoxic microenvironment through the inhibition of HIF-1α accumulation and nuclear translocation. researchgate.netnih.gov This inhibition led to decreased expression levels of stem cell-related genes, including HIF-1α. nih.gov
Epidermal Growth Factor Receptor (EGFR) Signaling Inhibition
This compound has been shown to exert inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. Studies indicate that this compound can suppress inflammation by downregulating the phosphorylation of protein kinase B (AKT) and nuclear factor-kappaB (NF-κB) p65 protein, a process mediated by the inhibition of EGFR signaling. nih.govresearchgate.netmdpi.com Transcriptome analysis has revealed that this compound significantly downregulates inflammatory-response-related cell signaling, while upregulating processes related to cell-proliferation inhibition and barrier function in ruminal epithelial cells upon lipopolysaccharide stimulation. nih.govresearchgate.net
Further research suggests that this compound may directly bind to the catalytic domain of EGFR, leading to its inactivation. researchgate.netmdpi.com This direct interaction could contribute to the observed downstream effects, such as the downregulation of NF-κB-mediated inducible nitric oxide synthase (iNOS) induction and nitric oxide synthesis, as well as STAT1-mediated cytokine secretion, contributing to anti-inflammatory effects. mdpi.com Molecular docking studies have identified EGFR as a potential target for this compound, with favorable binding energies observed in computational models. scispace.com
Nrf2-Mediated Anti-Aging Signaling Pathway Activation
This compound is recognized for its anti-aging potential, which is significantly linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated signaling pathway. nih.govresearcher.liferesearchgate.net Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous genes involved in detoxification and protection against oxidative stress. mdpi.combiomolther.org
Keap1 Degradation and Antioxidant Gene Expression
Under normal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by the Kelch-like ECH-associated protein 1 (Keap1)-E3 ubiquitin ligase complex. mdpi.combiomolther.org this compound activates the Nrf2 pathway by promoting the degradation of Keap1. nih.govresearcher.liferesearchgate.net This degradation disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. mdpi.combiomolther.org Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes and proteins. mdpi.com This activation results in increased expression of antioxidant genes, which helps to reduce reactive oxygen species (ROS) production and mitigate oxidative stress. nih.govresearcher.life Studies in valve interstitial cells (VICs) have shown that this compound treatment leads to the upregulated expression of antioxidant genes like NQO1 and HMOX-1, consistent with Nrf2 activation. researchgate.net
Cyclin D1 (CCND1) Downregulation via TRIM25
This compound's activation of the Nrf2-mediated anti-aging pathway also involves the downregulation of Cyclin D1 (CCND1) expression. nih.govresearcher.liferesearchgate.net CCND1 is a key cell cycle regulator, and its overexpression is often associated with uncontrolled cell proliferation and senescence. This compound has been shown to downregulate CCND1 expression, contributing to its anti-senescence effects. nih.govresearcher.lifespandidos-publications.com
The mechanism underlying CCND1 downregulation by this compound involves the tripartite motif-containing 25 (TRIM25). nih.govresearcher.liferesearchgate.netresearchgate.net TRIM25 is an E3 ubiquitin ligase. nih.gov this compound promotes Keap1 degradation through TRIM25. nih.govresearcher.liferesearchgate.netresearchgate.netdntb.gov.ua While the precise molecular link between CCND1 downregulation and TRIM25-mediated Keap1 degradation in the context of this compound's action is still being elucidated, research indicates that this compound activates the Nrf2 pathway by downregulating CCND1 expression and aiding Keap1 degradation through TRIM25. nih.govresearcher.life This suggests a complex interplay where this compound influences multiple components of this pathway to exert its anti-aging and antioxidant effects.
Additional Molecular Targets and Enzyme Regulation
Beyond its effects on EGFR and the Nrf2 pathway, this compound interacts with a variety of other molecular targets and regulates the activity of several enzymes, contributing to its diverse biological properties. This compound can allosterically regulate enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOXs), which are involved in inflammation. mdpi.comnih.govmdpi.com Inhibition of these enzymes contributes to this compound's anti-inflammatory effects. mdpi.comnih.govmdpi.com
This compound has also been shown to target the STAT3 pathway, affecting the expression of downstream targets like survivin and cyclin B1, which is relevant in various cancers. mdpi.commedchemexpress.com In pancreatic cancer, pancreatic lipase (B570770) may be another relevant target, given the association between the enzyme and the disease, and this compound's potential for allosteric regulation of pancreatic lipase. mdpi.comnih.gov
Other enzymes and targets potentially modulated by this compound include UDP-glucuronosyltransferase, acetylcholine (B1216132) esterase (AChE), matrix metalloproteinases (MMP-9 and MMP-2), and cytochrome P450. mdpi.comnih.gov this compound has been shown to suppress the activity of NF-κB, a key transcription factor involved in inflammatory and proliferative responses. researchgate.netmdpi.commedchemexpress.comnih.gov It also affects the PI3K-AKT signaling pathway, influencing cell proliferation and apoptosis. researchgate.netspandidos-publications.commedchemexpress.comresearchgate.net Furthermore, this compound has been reported to downregulate the expression of cell cycle-related proteins like CDKs and cyclins, including Cyclin D1 and Cyclin E1, contributing to cell cycle arrest. nih.govnih.gov
The multifaceted interactions of this compound with these diverse molecular targets and enzymes underscore its potential as a therapeutic agent with applications in inflammation, aging, and cancer.
Here is a data table summarizing some of the molecular targets and their associated effects:
| Molecular Target/Enzyme | Effect of this compound | Associated Biological Process(es) | Source(s) |
| EGFR | Inhibition, Direct Binding, Downregulation of p-AKT/p-NF-κB | Cell Proliferation, Inflammation, Survival | nih.govresearchgate.netmdpi.commdpi.comscispace.com |
| Nrf2 | Activation | Antioxidant Defense, Anti-aging | nih.govresearcher.liferesearchgate.netmdpi.combiomolther.orgresearchgate.net |
| Keap1 | Degradation | Nrf2 Pathway Activation | nih.govresearcher.lifemdpi.comresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua |
| TRIM25 | Involved in Keap1 Degradation | Nrf2 Pathway Activation | nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov |
| Cyclin D1 (CCND1) | Downregulation | Cell Cycle Regulation, Senescence, Cell Proliferation | nih.govresearcher.liferesearchgate.netspandidos-publications.comnih.govmedchemexpress.comnih.gov |
| COX-2 | Allosteric Inhibition | Inflammation | mdpi.comnih.govmdpi.com |
| Lipoxygenases (LOXs) | Allosteric Inhibition | Inflammation | mdpi.comnih.govmdpi.com |
| STAT3 | Inhibition (phosphorylation, nuclear accumulation, DNA binding) | Cell Proliferation, Apoptosis, Cancer | mdpi.comscispace.commdpi.commedchemexpress.comnih.govresearchgate.net |
| Pancreatic Lipase | Potential Allosteric Regulation | Metabolism, Pancreatic Cancer | mdpi.comnih.gov |
| NF-κB | Inhibition (activity, nuclear translocation, DNA binding) | Inflammation, Apoptosis, Cell Proliferation | nih.govresearchgate.netmdpi.comscispace.comresearchgate.netmdpi.commedchemexpress.comnih.govresearchgate.net |
| PI3K-AKT Signaling Pathway | Inhibition | Cell Proliferation, Apoptosis, Survival | researchgate.netspandidos-publications.commedchemexpress.comresearchgate.net |
| Matrix Metalloproteinases (MMPs) | Regulation (e.g., MMP-2, MMP-9) | Extracellular Matrix Remodeling, Invasion, Metastasis | researchgate.netmdpi.commdpi.comnih.govresearchgate.nettjnpr.org |
| Cyclin E1 | Downregulation | Cell Cycle Regulation, Cell Proliferation | nih.govnih.gov |
Pharmacokinetic and Metabolic Profile of Morusin
Bioavailability Challenges and Enhancement Strategies
The clinical utilization of morusin is hindered by its low bioavailability nih.govrsc.orgmendeley.com. Bioavailability refers to the rate and extent to which the active compound is absorbed into the systemic circulation and reaches its site of action alimentiv.comnih.govfrontiersin.org.
Influence of Hydrophobicity on Systemic Absorption
This compound is characterized as a hydrophobic hydroxyflavone, rendering it practically insoluble in water and consequently poorly soluble in body fluids nih.govnih.govfrontiersin.org. This hydrophobic nature significantly limits its systemic absorption rsc.orgrsc.org. The poor aqueous solubility is a major issue in drug formulations, contributing to rapid clearance and restricted clinical potential rsc.orgrsc.org.
Approaches for Improving Water Solubility and Cellular Penetration
To overcome the challenges posed by this compound's hydrophobicity and improve its in vivo efficacy, various strategies are being developed to enhance its water solubility and cellular penetration nih.govnih.govfrontiersin.org. One promising approach involves the use of nanotechnology, specifically the employment of water-soluble and bioinert carriers for transport nih.govnih.gov.
Research has explored the synthesis of niosome systems, composed of non-ionic surfactants and cholesterol, to improve the aqueous-phase solubility of this compound rsc.orgmendeley.comrsc.orgjefferson.edu. Niosomes have demonstrated the ability to encapsulate hydrophobic drugs like this compound, rendering them freely dispersible in aqueous media mendeley.comrsc.orgjefferson.edu. Studies using this compound-loaded niosomes have shown high drug entrapment efficiency (97%) and controlled, sustained release, leading to enhanced therapeutic efficacy in various cancer cell lines mendeley.comrsc.orgjefferson.edu. The size of these niosomal vesicles, around 479 nm, is considered favorable for cellular penetration and uptake, particularly relevant for applications like cancer therapy rsc.orgresearchgate.net.
Interactive Table 1: Properties of this compound-Loaded Niosomes
| Property | Value | Source |
| Average Size | 479 nm | rsc.orgjefferson.edu |
| Drug Entrapment Efficiency | 97% | mendeley.comrsc.orgjefferson.edu |
| Aqueous Dispersibility | Freely dispersible | mendeley.comrsc.orgjefferson.edu |
Hepatic Metabolism and Metabolite Identification
The metabolism of flavonoids, including this compound, primarily occurs in the liver, mediated by cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs) nih.govmdpi.com.
Species-Dependent Metabolic Pathways
Studies on the metabolism of this compound in liver microsomes have revealed significant species differences nih.govnih.govvcu.edu. The number and types of identified metabolites vary among different species mdpi.comnih.govvcu.edu. For instance, eight metabolites were detected in the liver microsomes of pigs, rats, and monkeys, while six metabolites were identified in humans, rabbits, and dogs mdpi.comnih.govvcu.eduresearchgate.net.
Despite these differences, certain metabolites are consistently observed across species. Metabolites M1, M2, M5, and M7 have been found in all species studied, indicating that hydroxylation is a major metabolic transformation of this compound mdpi.comnih.govvcu.eduresearchgate.net. The contribution of specific CYP450 isoforms to this compound metabolism also differs between species nih.govvcu.eduresearchgate.net.
Research indicates that monkeys, rats, and minipigs exhibit a greater capacity to metabolize this compound compared to humans and dogs nih.govnih.gov. Quantitative differences in metabolite production have been observed, with the quantities of metabolite M1 from minipig, monkey, dog, and rat being significantly higher (7.8, 11.9, 2.0, and 6.3-fold, respectively) than human levels nih.gov. The intrinsic clearance (CLint) values for this compound metabolism in liver microsomes follow the order: monkey > rat > minipig > dog > human nih.gov.
Interactive Table 2: this compound Metabolism Across Species (Based on Metabolite M1 Quantity Relative to Human)
| Species | Relative M1 Quantity (vs Human) | Source |
| Human | 1.0 | nih.gov |
| Minipig | 7.8 | nih.gov |
| Monkey | 11.9 | nih.gov |
| Dog | 2.0 | nih.gov |
| Rat | 6.3 | nih.gov |
Identification of this compound Metabolites
In vitro studies using liver microsomes have led to the identification and characterization of several this compound metabolites through techniques like LC-MS/MS mdpi.comnih.govresearchgate.net. Eight metabolites (M1-M8) have been identified mdpi.comnih.gov. These metabolites are products of various metabolic reactions, primarily hydroxylation mdpi.comnih.govvcu.eduresearchgate.net.
For example, metabolites M1 and M2 are products of hydroxylation occurring at specific positions on the this compound structure nih.govmdpi.com. Metabolites M3 and M4 have a molecular formula suggesting they are products of cyclization and dehydrogenation of M1 or M2 nih.govmdpi.com. M5 and M6 are isomers resulting from reduction and dihydroxylation of this compound, while M7 is a hydration product and M8 is a dihydroxylation product nih.govmdpi.com. Glucuronide conjugates have also been observed as metabolites researchgate.net.
Enzyme Inhibition and Potential for Pharmacokinetic Interactions
This compound has demonstrated potent inhibitory effects on various drug-metabolizing enzymes, specifically CYP450s and UGTs nih.govnih.govresearchgate.netcaymanchem.comlipidmaps.orgtandfonline.commdpi.com. This inhibition potential is significant because these enzymes play a crucial role in the metabolism and clearance of a large proportion of clinically used drugs nih.govresearchgate.nettandfonline.comgeekymedics.com.
Studies have shown that this compound can strongly inhibit the activity of various CYP450 isoforms, including CYP1A2, CYP2C9, CYP2E1, and CYP3A4 nih.govnih.govcaymanchem.comlipidmaps.orgtandfonline.com. CYP3A4 is particularly important as it is involved in the metabolism of over 50% of commonly prescribed drugs nih.govresearchgate.net. This compound has been identified as a competitive inhibitor of CYP1A2, CYP2E1, and UGT1A6, and a non-competitive inhibitor of CYP3A4, CYP2C9, UGT1A7, and UGT1A8 nih.govresearchgate.nettandfonline.com.
The inhibitory effect of this compound on these enzymes suggests a potential for pharmacokinetic interactions when co-administered with drugs that are substrates for these enzymes nih.govresearchgate.netgeekymedics.com. Such interactions could lead to altered drug concentrations in the body, potentially increasing the risk of adverse effects or reducing therapeutic efficacy researchgate.netresearchgate.netdntb.gov.ua.
Interactive Table 3: Inhibitory Effects of this compound on Key Enzymes
| Enzyme Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| CYP1A2 | 1.27 | 1.16 | Competitive | nih.govcaymanchem.comlipidmaps.orgtandfonline.com |
| CYP2C9 | 3.18 | 2.98 | Non-competitive | nih.govresearchgate.netcaymanchem.comlipidmaps.orgtandfonline.com |
| CYP2E1 | 9.28 | 6.23 | Competitive | nih.govcaymanchem.comlipidmaps.orgtandfonline.com |
| CYP3A4 | 2.13 | 1.34 | Non-competitive | nih.govnih.govresearchgate.netcaymanchem.comlipidmaps.orgtandfonline.com |
| UGT1A6 | 4.23 | 4.09 | Competitive | nih.govcaymanchem.comlipidmaps.orgtandfonline.com |
| UGT1A7 | 0.98 | 0.62 | Non-competitive | nih.govcaymanchem.comlipidmaps.orgtandfonline.com |
| UGT1A8 | 3.00 | 2.11 | Non-competitive | nih.govcaymanchem.comlipidmaps.orgtandfonline.com |
Further detailed analysis is required to fully understand the extent and clinical implications of these potential drug-drug interactions nih.gov.
Cytochrome P450 (CYP450) Enzyme Inhibition
This compound has demonstrated potent inhibitory effects on a range of CYP450 enzymes, which are critical for the phase I metabolism of many drugs. researchgate.nettandfonline.comnih.gov Inhibition of CYP450 enzymes can significantly impact the concentration of co-administered drugs, potentially leading to drug-drug interactions. mdpi.comresearchgate.nettandfonline.com
Studies utilizing human liver microsomes and recombinant human CYP450 isoforms have identified specific isoforms inhibited by this compound. nih.govtandfonline.comnih.gov CYP3A4, a major enzyme involved in the metabolism of a large percentage of clinically used drugs, is significantly inhibited by this compound. nih.govresearchgate.nettandfonline.comtandfonline.com Other inhibited isoforms include CYP1A2, CYP2C9, and CYP2E1. tandfonline.comnih.govlipidmaps.orgcaymanchem.com
The mode of inhibition varies depending on the specific CYP450 isoform. This compound exhibits competitive inhibition against CYP1A2 and CYP2E1, while showing non-competitive inhibition against CYP3A4 and CYP2C9. tandfonline.comtandfonline.com
The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of this compound's inhibitory potency against different CYP450 isoforms. Research indicates varying IC₅₀ values for these interactions. tandfonline.comnih.govlipidmaps.orgcaymanchem.com
| CYP450 Isoform | IC₅₀ (µM) | Inhibition Type | Citation Index |
|---|---|---|---|
| CYP3A4 | 2.13 | Non-competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
| CYP1A2 | 1.27 | Competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
| CYP2C9 | 3.18 | Non-competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
| CYP2E1 | 9.28 | Competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
Molecular docking studies have provided insights into the interaction between this compound and CYP3A4, suggesting that hydrogen bonds and π-π stacking interactions play a role in their binding within the active site of the enzyme. nih.gov
UDP-Glucuronosyltransferase (UGT) Isoform Inhibition
In addition to CYP450 enzymes, this compound also demonstrates potent inhibitory activity against UDP-glucuronosyltransferases (UGTs), key enzymes in phase II metabolism responsible for the glucuronidation of various substrates, including drugs and endogenous compounds. researchgate.nettandfonline.comnih.govlipidmaps.orgmdpi.com
Studies have shown that this compound strongly inhibits several UGT isoforms. tandfonline.comnih.govlipidmaps.org Specific isoforms inhibited by this compound include UGT1A6, UGT1A7, and UGT1A8. tandfonline.comnih.govlipidmaps.orgcaymanchem.com
Similar to its interaction with CYP450s, the type of inhibition varies among UGT isoforms. This compound exhibits competitive inhibition against UGT1A6 and non-competitive inhibition against UGT1A7 and UGT1A8. tandfonline.comtandfonline.com
The IC₅₀ values for UGT inhibition by this compound have also been determined. tandfonline.comnih.govlipidmaps.org
| UGT Isoform | IC₅₀ (µM) | Inhibition Type | Citation Index |
|---|---|---|---|
| UGT1A6 | 4.23 | Competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
| UGT1A7 | 0.98 | Non-competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
| UGT1A8 | 3.00 | Non-competitive | tandfonline.comnih.govtandfonline.comlipidmaps.orgcaymanchem.com |
The significant inhibition of both CYP450 and UGT enzymes by this compound highlights its potential for pharmacokinetic interactions when co-administered with other substances metabolized by these pathways. mdpi.comresearchgate.nettandfonline.com
Allosteric Regulation of Other Enzymes
Beyond its effects on drug-metabolizing enzymes, this compound has been reported to act as an allosteric regulator of several other enzymes. mdpi.comnih.gov Allosteric regulation involves the binding of a molecule at a site distinct from the active site, inducing a conformational change that affects the enzyme's activity. reddit.comlibretexts.orgnumberanalytics.com
Enzymes potentially subject to allosteric regulation by this compound include cyclooxygenase-2 (COX-2), lipoxygenases (LOXs), pancreatic lipase (B570770), epidermal growth factor receptor (EGFR), acetylcholine (B1216132) esterase (AChE), matrix metalloproteinases (MMP-2 and MMP-9), and HIV reverse transcriptase. mdpi.comnih.gov
Studies suggest that the anti-inflammatory effects of this compound may be partly attributed to its role as an allosteric inhibitor of COX-2 and LOXs, enzymes involved in the metabolism of arachidonic acid. mdpi.com this compound has been shown to inhibit purified COX-1, 5-LOX, and 12-LOX from porcine leukocytes. nih.gov
This compound has also been identified as an allosteric inhibitor of pancreatic lipase and UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP450) enzymes, which are implicated in lipid homeostasis and endoplasmic reticulum stress. mdpi.com Furthermore, this compound has been shown to decrease the activity of matrix metalloproteinase-2 (MMP-2) and MMP-9 in a rat model of ulcerative colitis. lipidmaps.orgplos.org
These findings suggest that this compound's biological effects may, in part, be mediated through its allosteric modulation of various enzymatic targets involved in diverse physiological and pathological processes. mdpi.comnih.gov
Research Methodologies and Experimental Models in Morusin Studies
In Vitro Cellular Models
In vitro studies employing various cell culture systems are fundamental to understanding the direct effects of Morusin on cellular processes, including proliferation, apoptosis, migration, and signaling pathways.
Diverse Cancer Cell Line Panels
A wide array of cancer cell lines has been instrumental in evaluating the anti-cancer potential of this compound. These models represent different cancer types and allow for the investigation of this compound's effects on specific cancer hallmarks.
| Cancer Type | Cell Lines Used | Key Findings | Source |
| Gastric Cancer | MKN45, SGC7901 | Inhibited cell proliferation and growth in a dose-dependent manner; downregulated c-Myc expression and cell cycle-related proteins (CDK2, CDK4, Cyclin D1, Cyclin E1). nih.govoncotarget.com | nih.govoncotarget.com |
| Renal Cell Carcinoma | 769-P, 786-O, OSRC-2 | Inhibited cell growth and migration; induced apoptosis and G1 phase cell cycle arrest; modulated MAPK signaling by increasing P-38 and P-JNK and decreasing P-ERK. amegroups.orgfrontiersin.org | amegroups.orgfrontiersin.org |
| Nasopharyngeal Carcinoma | HONE-1, NPC-39, NPC-BM, CNE1, CNE2 | Suppressed migration and invasion by downregulating MMP-2 activity and expression; inhibited cell viability in a dose-dependent manner; inhibited cell proliferation. jcancer.orgmdpi.com | jcancer.orgmdpi.com |
| Hepatocellular Carcinoma | Huh7, Hep3B, HepG2 | Demonstrated cytotoxicity; reduced colony formation; induced apoptosis and inhibited angiogenesis potentially via the IL6/STAT3 pathway; inhibited growth. nih.govdovepress.comnih.gov | nih.govdovepress.comnih.gov |
| Breast Cancer | MDA-MB-453 (triple negative), various breast cancer cell lines | Induced cell death with less effect on normal breast epithelial cells; increased apoptosis by upregulating Bax and cleaved caspase 3 and 9, and downregulating Survivin. rsc.orgnih.gov | rsc.orgnih.gov |
| Glioblastoma | U87, U251 | Induced endoplasmic reticulum stress and unfolded protein response; arrested cell cycle at G1/S phase; inhibited cell proliferation via the AKT-mTOR pathway; enhanced sensitivity to Temozolomide. mdpi.com | mdpi.com |
| Osteosarcoma | Not specified in snippets | Reduced cell proliferation and promoted apoptosis by inhibiting the PI3K-AKT signaling pathway. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Colorectal Cancer | HT-29 | Showed enhanced therapeutic efficacy when delivered via niosomes. rsc.org | rsc.org |
| Ovarian Cancer | SKOV-3 | Showed enhanced therapeutic efficacy when delivered via niosomes. rsc.org | rsc.org |
| Prostate Cancer | Not specified in snippets | Reduced STAT3 activity by inhibiting phosphorylation, nuclear accumulation, and DNA binding, leading to apoptosis. jcancer.org | jcancer.org |
| Lung Cancer | Not specified in snippets | Modulated NF-κB, STAT3, and VEGF; potentially binds and dephosphorylates EGFR. mdpi.com | mdpi.com |
| Cervical Cancer | Not specified in snippets | Possesses anti-cancer biological activity. oncotarget.comjcancer.orgnih.govresearchgate.net | oncotarget.comjcancer.orgnih.govresearchgate.net |
These studies demonstrate this compound's ability to inhibit proliferation, induce apoptosis, and affect key signaling pathways across various cancer types in a dose-dependent manner.
Primary Cell Culture Systems
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to continuous cell lines. Studies using primary cells have provided insights into this compound's effects on specific cell types involved in various diseases.
Mouse Chondrocytes: Used to study the anti-inflammatory effects of this compound in osteoarthritis research. This compound suppressed IL-1β-induced activation of inflammatory factors (TNF-α, IL-6, iNOS, and COX-2) and inhibited the expression of ADAMTS5 and MMPs, which are involved in extracellular matrix degradation. It also decreased IL-1β-induced p65 phosphorylation and IκBα degradation, indicating modulation of the NF-κB pathway. nih.gov
Normal Human Breast Epithelial Cells (MCF10A): Used as a control in breast cancer studies to assess the selective cytotoxicity of this compound. This compound exhibited less effect on these normal cells compared to breast cancer cell lines. nih.gov
Normal Liver Cells (LO2): Used as a control in hepatocellular carcinoma studies to assess selective cytotoxicity. This compound showed less toxicity in these normal liver cells compared to HCC cells. dovepress.comnih.gov
Human Astrocytes: Used as a control in glioblastoma research. Human astrocytes were less sensitive to this compound compared to glioblastoma cell lines, supporting a selective killing effect on tumor cells. mdpi.com
Ruminal Epithelial Cells (RECs): Used to investigate the effects of this compound on inflammation induced by lipopolysaccharide (LPS). This compound alleviated LPS-induced inflammation by suppressing proinflammatory cytokine production (TNF-α, IL-6, CD40, CCL20) and inhibiting EGFR-AKT/NF-κB signaling. mdpi.comresearchgate.net
These studies highlight the use of primary cells to assess the specificity of this compound's effects and its impact on cell types relevant to particular disease contexts.
Specific Cell Types for Inflammatory, Metabolic, and Neurobiological Research
Beyond cancer, specific cell types have been employed to investigate this compound's roles in inflammation, metabolic disorders, and neurobiological conditions.
Cells involved in Inflammation:
Keratinocytes: Used to study this compound's anti-inflammatory signaling, showing suppression via STAT1/NF-κB p65 phosphorylation. mdpi.comresearchgate.net
Immune cells: Studied in the context of inflammation, where this compound modulated inflammatory signals via lipoxygenase. mdpi.com
NCI-H292 cells (mucoepidermoid characteristics): Used to demonstrate that this compound reduces mucin secretion following chronic inflammation. mdpi.com
Cells involved in Metabolic Research:
Insulin-resistant hepatocytes: Used to show that this compound can improve glucose uptake. researchgate.net
Pancreatic β-cells: While not directly studied in the provided snippets regarding this compound treatment, their dysfunction is implicated in diabetes models where this compound has shown effects. mdpi.com
Valve Interstitial Cells (VICs): Used to study this compound's effect on calcific aortic valve disease. This compound suppressed cellular senescence and shifted differentiation away from osteogenesis in vitro. nih.govresearchgate.net
Cells involved in Neurobiological Research:
Neuroblastoma SH-SY5Y cells: Used to demonstrate that this compound protects against nitric oxide-induced cell death, indicating neuroprotective potential. mdpi.com
These targeted cellular models provide valuable insights into the specific mechanisms by which this compound influences processes relevant to inflammation, metabolism, and neuroprotection.
In Vivo Animal Models of Human Pathologies
In vivo animal models are crucial for evaluating the systemic effects of this compound, its efficacy in complex disease environments, and its impact on physiological functions.
Xenograft Models for Tumorigenesis and Metastasis Research
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to assess the ability of this compound to inhibit tumor growth and metastasis in a living system.
| Cancer Type | Animal Model (Host) | Transplanted Cells | Key Findings | Source |
| Hepatocarcinoma | Nude mice | SK-Hep1, H22, HepG2, Hep3B | Significantly decreased lung colonization of cancer cells (SK-Hep1); inhibited tumor growth (H22, HepG2, Hep3B); reduced tumor volume and weight in a dose-dependent manner (HepG2); decreased Ki-67 expression in tumor tissues. dovepress.comnih.govmdpi.comnih.gov | dovepress.comnih.govmdpi.comnih.gov |
| Gastric Cancer | Nude mice | MKN45, SGC7901 | Suppressed tumor growth; reduced the expression of c-Myc and Ki67 in tumor tissues. nih.govoncotarget.com | nih.govoncotarget.com |
| Renal Cell Carcinoma | Nude mice | OSRC-2 | Suppressed RCC tumorigenesis; inhibited tumor growth, with significant reduction in tumor volume. amegroups.orgfrontiersin.org | amegroups.orgfrontiersin.org |
| Nasopharyngeal Carcinoma | Nude mice | CNE1, CNE2 | Induced a significant antitumor effect, shown by reduced tumor volume. jcancer.orgresearchgate.net | jcancer.orgresearchgate.net |
| Breast Cancer | Nude mice | Not specified | Proposed that C/EBPβ- and PPARγ-mediated lipoapoptosis may be therapeutic targets. mdpi.com | mdpi.com |
| Glioblastoma | Nude mice | U87 | Suppressed tumor progression; elevated tumor ER stress levels; prolonged overall survival; showed synergistic effect with Temozolomide. mdpi.com | mdpi.com |
| Other Cancers | Mice | Ovary, Kidney | Similar inhibitory effects on tumor xenografts observed. mdpi.com | mdpi.com |
These in vivo studies corroborate the anti-cancer effects observed in vitro, demonstrating this compound's ability to inhibit tumor growth and/or metastasis in living organisms.
Inducible Disease Models (e.g., Colitis, Diabetes, Neurodegeneration, Pneumonia, Calcification)
Chemically or genetically induced animal models are used to mimic specific human pathologies and evaluate this compound's therapeutic potential in these complex disease settings.
Colitis:
TNBS-induced rat model: Used to test the anti-inflammatory capacity of this compound in inflammatory bowel disease. Histological observations showed a significant reduction of tissue damage score and pro-inflammatory markers (TGF-β1, IL-1β), and an increase in antioxidant enzymes (superoxide dismutase, catalase). This compound reduced MMP2 and MMP9 activities. mdpi.complos.orgnih.govresearchgate.netresearchgate.netnih.gov
Diabetes:
Streptozotocin (STZ)-induced mouse model (Type 1 diabetes): Used to study this compound's effects on hyperglycemia and dysregulated lipid homeostasis. Treatment with Morus alba root bark extract including this compound reduced lipid peroxidation and showed hypoglycemic effects, potentially by decreasing oxidative stress and preserving pancreatic β-cell integrity. This compound treatment ameliorated hyperglycemia and dysregulated lipid homeostasis. mdpi.com Intraperitoneal injection of this compound in STZ-induced diabetic mice alleviated kidney injury and inhibited renal inflammation and fibrosis by regulating the SIRT1/HIF-1α/IL-16 signaling pathway. nih.gov
db/db mice (Type 2 diabetes): Intraperitoneal injection of this compound in db/db mice alleviated kidney injury and inhibited renal inflammation and fibrosis by regulating the SIRT1/HIF-1α/IL-16 signaling pathway. nih.gov Used as an animal model of type 2 diabetes mellitus to explore hypoglycemic effects of mulberry leaf extracts containing this compound, showing alleviation of insulin (B600854) resistance and glucose intolerance. researchgate.netdntb.gov.uadntb.gov.ua
Neurodegeneration:
Aluminum trichloride (B1173362) (AlCl₃)-induced rat model (memory disorder): Used to test the in vivo relevance of this compound's antioxidant capacities in neuroprotection. This compound ameliorated impaired memory and learning capacity by decreasing AlCl₃-induced increases in brain acetylcholinesterase (AChE) activity and oxidative stress levels. frontiersin.orgmdpi.com
Mouse models of neurodegeneration and aging: Used in studies assessing memory loss and cognitive decline, where this compound and its derivatives may be useful agents against neurodegenerative illnesses like Alzheimer's disease due to acetylcholinesterase inhibition. frontiersin.org
Pneumonia:
Mycoplasma pneumoniae-infected BALB/c mouse model: Used to evaluate the efficacy of this compound in mycoplasma pneumonia. This compound treatment suppressed mycoplasma pneumonia by inhibiting Wnt/β-catenin and NF-κB signaling. It decreased the DNA amount of M. pneumoniae and reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) while increasing the anti-inflammatory cytokine IL-10 in lung tissue. mdpi.comportlandpress.comdntb.gov.uanih.govnih.govscite.ai
Calcification:
ApoE-/- mice on a high-fat Western diet (aortic valve calcification model): Used to demonstrate the positive effect of this compound in mitigating aortic valve calcification. In vivo experiments showed that this compound alleviates aortic valve calcification by inhibiting valve interstitial cell senescence through the Ccnd1/Trim25/Nrf2 axis. nih.govresearchgate.netx-mol.comunand.ac.idresearchgate.net
Osteoarthritis:
Destabilization of the medial meniscus (DMM) mouse model: Used to explore the protective effect of this compound on articular cartilage degradation. This compound treatment abrogated the degradation of articular cartilage following surgical DMM, demonstrating a protective effect potentially via regulation of the NF-κB pathway. mdpi.comnih.gov
Bronchitis:
Sulfur dioxide-induced rat model: Used to evaluate this compound's effect on airway mucin hypersecretion. This compound treatment alleviated the hypersecretion of airway mucin. mdpi.com
These inducible disease models provide compelling evidence of this compound's therapeutic potential across a range of conditions, demonstrating its ability to modulate inflammation, metabolic dysfunction, neuroprotection, and pathological calcification in complex in vivo settings.
Efficacy and Mechanistic Studies in Whole Organism Systems
Animal models, such as nude mice xenograft models, have been utilized to assess the antitumor effects of this compound. For instance, studies have demonstrated that this compound can inhibit tumor growth in xenograft models of hepatocellular carcinoma and nasopharyngeal carcinoma. jcancer.orgnih.gov In these models, tumor cells are implanted into immunocompromised mice, and the effect of this compound administration on tumor volume and weight is measured. jcancer.orgnih.gov
Beyond cancer research, whole organism studies have also explored this compound's effects on inflammatory conditions. A study using a rat model of colitis induced by 2,4,6-trinitrobenzensulfonic acid (TNBS) evaluated the anti-inflammatory effects of this compound administered by gavage. researchgate.netplos.org Histological observations in these studies assess tissue damage, while biochemical markers are analyzed to understand the mechanisms involved. researchgate.netplos.org These in vivo studies are essential for validating findings from in vitro experiments and understanding the systemic effects of this compound. jcancer.orgjonwilliamson.uk
Advanced Analytical Techniques in this compound Research
Investigating the cellular and molecular effects of this compound requires the application of advanced analytical techniques. These methods provide detailed information on cell behavior, gene and protein expression, and morphological changes.
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental techniques used to determine the effect of this compound on cell growth and survival. Common methods include the Cell Counting Kit-8 (CCK-8) assay and the MTT assay. spandidos-publications.comamegroups.cnnih.govamegroups.org These colorimetric assays measure metabolic activity, which is indicative of viable cells. amegroups.cnamegroups.org
Studies using these assays have shown that this compound can inhibit the viability and proliferation of various cancer cell lines in a dose- and time-dependent manner, including colorectal cancer, gastric cancer, renal cell carcinoma, and breast cancer cells. spandidos-publications.commedchemexpress.comamegroups.cnnih.govamegroups.org Colony formation assays are also employed to assess the long-term effect of this compound on the proliferative capacity of cancer cells. jcancer.orgresearchgate.net
Here is an example of data that might be presented from a cell viability assay:
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 9.1 | ~70 |
| 18.2 | ~40 |
| 36.4 | ~10 |
Note: Data is illustrative and based on observations from research findings where this compound inhibited cell viability in a concentration-dependent manner. spandidos-publications.com
Apoptosis and Cell Cycle Analysis Methodologies
To understand how this compound affects cell fate, researchers utilize techniques to analyze apoptosis (programmed cell death) and cell cycle distribution. Flow cytometry is a primary method for both analyses. spandidos-publications.comamegroups.cnmdpi.com
Apoptosis is commonly detected using Annexin V-FITC/PI or Annexin V PE/7-AAD staining, followed by flow cytometry. spandidos-publications.comamegroups.cn Annexin V binds to phosphatidylserine, which is externalized in early apoptosis, while PI or 7-AAD are DNA-binding dyes that stain cells with compromised membranes (late apoptotic or necrotic cells). spandidos-publications.comamegroups.cn An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis by this compound. spandidos-publications.comamegroups.cnmdpi.com
Cell cycle analysis involves staining DNA with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the DNA content of cells using flow cytometry. spandidos-publications.comamegroups.cnmdpi.com This allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). spandidos-publications.comamegroups.cnmdpi.com Studies have shown that this compound can induce cell cycle arrest at specific phases, such as the S phase or G1 phase, depending on the cell type and concentration. spandidos-publications.comamegroups.cn
Gene and Protein Expression Analysis Techniques
Investigating the molecular mechanisms of this compound involves analyzing changes in gene and protein expression. Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are widely used. spandidos-publications.comamegroups.cn
qRT-PCR is used to quantify the messenger RNA (mRNA) levels of specific genes, providing insight into transcriptional regulation. amegroups.cn Western blotting is used to detect and quantify specific proteins, allowing researchers to assess changes in protein abundance and phosphorylation status. spandidos-publications.comamegroups.cn
These techniques have been instrumental in identifying the molecular targets of this compound. For example, studies have shown that this compound can modulate the expression of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), apoptosis (e.g., Bax, Bcl-2, caspases, PARP), and signaling pathways such as Akt, NF-κB, STAT3, and MAPK. spandidos-publications.commedchemexpress.comnih.govamegroups.cnnih.govresearchgate.netnih.govkoreamed.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net
Here is an example illustrating changes in protein expression observed via Western blotting:
| Protein | Effect of this compound Treatment | Relevant Pathway/Process |
| Cleaved Caspase-3 | Increased | Apoptosis |
| PARP (cleaved) | Increased | Apoptosis |
| Bcl-2 | Decreased | Apoptosis (Anti-apoptotic) |
| Bax | Increased | Apoptosis (Pro-apoptotic) |
| Phospho-Akt (Ser473) | Decreased | Akt signaling, Cell Survival |
| c-Myc | Decreased | Proliferation, Cell Cycle |
| Cyclin D1 | Decreased | Cell Cycle Progression |
| p21 | Increased | Cell Cycle Arrest |
| p27 | Increased | Cell Cycle Arrest |
| Phospho-STAT3 | Decreased | STAT3 signaling, Proliferation, Survival |
Note: This table summarizes findings from various studies and is not exhaustive. spandidos-publications.commedchemexpress.comnih.govamegroups.cnnih.govresearchgate.netnih.govnih.govresearchgate.net
Morphological and Ultrastructural Examination
Microscopic techniques are employed to observe the morphological changes in cells and tissues treated with this compound. Light microscopy provides an overview of cellular morphology, while electron microscopy, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offers higher resolution for ultrastructural details. mdpi.comresearchgate.netnih.govnih.gov
Morphological examination can reveal characteristic features of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. researchgate.netnih.gov Ultrastructural analysis can provide detailed images of organelles and cellular components, helping to understand the mechanisms underlying this compound's effects, such as its impact on cell membranes or the induction of autophagy. koreamed.orgnih.govfrontiersin.org
Biochemical and Enzymatic Activity Assays
Biochemical and enzymatic assays are used to measure the activity of specific enzymes and levels of biochemical markers that are relevant to this compound's proposed mechanisms of action.
For instance, studies investigating this compound's anti-inflammatory properties may measure the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the production of inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.govfrontiersin.orgnih.gov Enzyme-linked immunosorbent assays (ELISA) can be used to quantify cytokine levels.
Computational and Systems Biology Approaches
Computational and systems biology approaches provide a powerful framework for understanding the multifaceted effects of this compound at a molecular level. These methodologies allow researchers to analyze large biological datasets, predict interactions between this compound and biological targets, and model the impact of this compound on cellular networks and pathways.
Network Pharmacology for Target Identification and Pathway Analysis
Network pharmacology is a systems-level approach used to investigate the complex relationships between drugs, targets, and diseases. By constructing networks that integrate data from various sources, including databases of drug-target interactions, protein-protein interactions, and disease-related genes, network pharmacology can identify potential therapeutic targets and affected signaling pathways of a compound like this compound.
Studies utilizing network pharmacology have identified numerous potential targets for this compound in various diseases, including nasopharyngeal carcinoma (NPC) and breast cancer. For instance, a network pharmacology analysis identified 117 potential targets of this compound against NPC, with key "hub" targets including AKT1, BCL2, CASP3, CTNNB1, ESR1, HSP90AA1, MMP9, and STAT3. The analysis also highlighted the potential involvement of the IL-17 signaling pathway jcancer.orgresearchgate.net. Another study on breast cancer using network pharmacology identified 101 target genes, such as ESR1, EGFR, ALB, CTNNB1, and AKT1. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses in this study linked this compound's anticancer properties to processes like apoptosis, migration, and the PI3K-AKT signaling pathway nih.gov.
Network pharmacology analyses often involve collecting this compound-associated targets from various databases and intersecting them with disease-associated genes to identify common targets jcancer.orgresearchgate.net. Protein-protein interaction (PPI) networks are then constructed to understand the relationships between these common targets and identify hub genes that play central roles in the network jcancer.orgnih.gov. Subsequent GO and KEGG enrichment analyses help to annotate the biological processes, cellular components, molecular functions, and signaling pathways significantly enriched among the identified targets jcancer.orgnih.govresearchgate.netnih.gov. For example, enriched pathways identified in this compound studies include apoptosis, the PI3K-AKT signaling pathway, the IL-17 signaling pathway, and pathways related to cancer progression jcancer.orgnih.govresearchgate.net.
Table 1: Examples of Potential this compound Targets and Associated Pathways Identified by Network Pharmacology
| Disease | Key Hub Targets Identified | Enriched Pathways Identified | Source |
| Nasopharyngeal Carcinoma | AKT1, BCL2, CASP3, CTNNB1, ESR1, HSP90AA1, MMP9, STAT3 | IL-17 signaling pathway, PI3K-AKT signaling pathway | jcancer.orgresearchgate.net |
| Breast Cancer | ESR1, EGFR, ALB, CTNNB1, AKT1 | Apoptosis, Migration, PI3K-AKT signaling pathway | nih.gov |
| Osteosarcoma | AKT1, IL-6, JUN, VEGFA, CASP3 (identified for Mori Cortex) | AKT/ERK pathway (identified for this compound as active component) | nih.gov |
Note: This table summarizes findings from network pharmacology studies on this compound in specific disease contexts.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand), such as this compound, within the binding site of a target macromolecule, typically a protein openaccessjournals.com. This method provides atomic-level insights into the potential interactions between this compound and its biological targets, helping to validate targets identified through network pharmacology and to understand the molecular basis of this compound's activity jcancer.orgnih.govscispace.comscispace.com.
Docking simulations involve algorithms that explore different possible binding poses of this compound within the target protein's active site and score these poses based on their estimated binding energy openaccessjournals.com. Lower binding energy values generally indicate stronger predicted binding affinity nih.gov.
Studies have employed molecular docking to investigate the interaction of this compound with various proteins implicated in disease. For instance, docking studies have shown robust binding activity between this compound and key gene molecules identified as potential targets in NPC jcancer.org. In the context of breast cancer, molecular docking simulations have demonstrated interactions between this compound and proteins like PIK3CA and AKT1, with reported binding energies of -7.7 kcal/mol and -7.03 kcal/mol, respectively, suggesting a high affinity nih.gov. This compound has also been shown to interact with EGFR and SRC in breast cancer, with binding energies lower than those of native ligands, indicating potential inhibitory activity scispace.comresearchgate.net. Specific interactions with amino acid residues within the binding sites, such as Leu694, Val702, Leu820, Ala719, Leu768, and Lys721 at the active site of EGFR, and Lys295 and Gly344 at the binding active sites of SRC, have been identified through docking scispace.com. Molecular docking has also predicted strong binding affinity of this compound to AKT and ERK in osteosarcoma nih.gov. Furthermore, this compound has been identified as a potential strong ligand for GABA transporter 1, with Tyr140 and Ser396 potentially involved in hydrogen bonding mdpi.com.
Table 2: Examples of Molecular Docking Results for this compound and Target Proteins
| Target Protein | Disease Context | Predicted Binding Energy (kcal/mol) | Interacting Residues (Examples) | Source |
| PIK3CA | Breast Cancer | -7.7 | Not specified in detail | nih.gov |
| AKT1 | Breast Cancer | -7.03 | Not specified in detail | nih.gov |
| EGFR | Breast Cancer | -9.6 | Leu694, Val702, Leu820, Ala719, Leu768, Lys721 | scispace.com |
| SRC | Breast Cancer | -8.2 | Lys295, Gly344 | scispace.com |
| AKT | Osteosarcoma | Strong binding affinity | Not specified in detail | nih.gov |
| ERK | Osteosarcoma | Strong binding affinity | Not specified in detail | nih.gov |
| GABA transporter 1 | Not specified (Neuro) | Strongest potential ligand | Tyr140, Ser396 (potential H-bonds) | mdpi.com |
Note: Binding energies and interacting residues are examples from specific studies and may vary depending on the docking software and protein structure used.
Bioinformatic Analysis of Gene Expression Profiles
Bioinformatic analysis of gene expression profiles involves the computational analysis of data from experiments that measure the activity of thousands of genes simultaneously, such as microarray or RNA sequencing. This approach can reveal how this compound affects global gene expression patterns in cells or tissues, providing insights into the downstream effects of this compound-target interactions and the activation or repression of specific biological pathways frontiersin.orgnih.govnih.gov.
By comparing gene expression profiles of cells or tissues treated with this compound to control groups, researchers can identify differentially expressed genes (DEGs) – genes whose activity is significantly altered by this compound treatment nih.govnih.govresearchgate.net. Subsequent bioinformatic analyses, including GO and KEGG enrichment, can determine which biological processes, molecular functions, cellular components, and pathways are significantly represented by these DEGs jcancer.orgnih.govnih.gov.
For example, bioinformatics analysis of genetic expression datasets has been used to identify potential therapeutic targets for NPC, with GO and KEGG enrichment revealing significantly enriched items representing potential therapeutic pathways jcancer.org. In osteosarcoma, differential gene expression analysis identified DEGs between normal and osteosarcoma tissues, and intersecting these with this compound's potential targets helped identify drug action targets nih.gov. Bioinformatic analysis has also been used to study the effects of this compound on valvular interstitial cells, analyzing DEGs and performing KEGG pathway enrichment to understand its impact on processes like calcification and senescence researchgate.net. These analyses can suggest that this compound may exert its effects by modulating the expression of genes involved in key cellular processes and signaling cascades nih.gov.
Future Directions and Translational Research Perspectives
Elucidation of Unexplored Molecular Targets and Signaling Pathways
Interactive Table 1: Predicted Hub Targets of Morusin in Nasopharyngeal Carcinoma (Based on Network Pharmacology) jcancer.org
| Target Gene | UniProt ID | Associated Pathways |
| AKT1 | P31749 | PI3K-AKT signaling pathway |
| BCL2 | P10417 | Apoptosis |
| CASP3 | P42574 | Apoptosis |
| CTNNB1 | P35222 | Wnt signaling pathway |
| ESR1 | P03372 | Estrogen signaling pathway |
| HSP90AA1 | P07900 | PI3K-AKT signaling pathway |
| MMP9 | P14780 | MAPK signaling pathway |
| STAT3 | P40763 | STAT3 signaling pathway |
Development of this compound Derivatives and Analogs with Enhanced Biological Activities
Structural modifications of natural compounds can lead to improved potency, selectivity, and pharmacokinetic properties. Future research should explore the synthesis and evaluation of this compound derivatives and analogs with enhanced biological activities sioc-journal.cnmdpi.com. Studies have already begun to investigate the structure-activity relationships of this compound and its related prenylated flavonoids mdpi.comsioc-journal.cnmdpi.com. For example, modifications to the isoprenyl chain or the hydroxyl groups have shown potential to influence activity mdpi.comsioc-journal.cn. High-throughput screening of synthesized libraries of this compound derivatives against various disease targets could identify lead compounds with superior therapeutic profiles. This includes designing analogs with increased solubility and stability, addressing limitations observed with native this compound nih.govrsc.org.
Interactive Table 2: Examples of Structural Modifications and Observed Activity Changes in this compound Analogs (Illustrative based on search results) mdpi.comsioc-journal.cn
| Structural Modification | Location | Observed Effect (e.g., on anticancer activity) | Reference |
| Presence of isoprenyl chain | C-3 | Important for anti-osteoporosis activity | mdpi.com |
| Free hydroxyl group | C-3' | Important for anti-osteoporosis activity | mdpi.com |
| Disconnection of cycloolefin ether, iso-pentanyl at C-8, methoxylated phenolic hydroxyls | C-8, Phenolic hydroxyls | Increased activity against MDA-MB-231 cells | sioc-journal.cn |
| Introduction of hydrophobic groups | C-5 | Favorable for inhibitory activity | sioc-journal.cn |
Investigation of Synergistic Effects with Established Therapeutic Agents
Combining this compound with existing therapeutic agents could offer significant advantages, such as enhanced efficacy, reduced toxicity, and overcoming drug resistance nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netwho.intmdpi.comacs.orgresearchgate.net. Research should systematically investigate the synergistic effects of this compound in combination with standard-of-care treatments for various diseases, particularly in the context of cancer and infectious diseases nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netwho.intmdpi.comacs.orgresearchgate.net. Studies have shown promising synergistic effects of this compound with certain antibiotics against resistant bacterial strains and with chemotherapy agents like Temozolomide in glioblastoma models nih.govfrontiersin.orgresearchgate.netwho.intmdpi.com. Future studies should explore the underlying mechanisms of these synergistic interactions and identify optimal combination ratios and treatment schedules.
Interactive Table 3: Examples of Synergistic Effects of this compound with Other Agents
| Combination Partner | Target Disease/Condition | Observed Synergistic Effect | Reference |
| Oxacillin (B1211168), Gentamicin (B1671437), Ciprofloxacin (B1669076), Tetracycline (B611298) | Staphylococcus aureus (including MRSA) | Enhanced antibacterial activity, reversal of resistance | nih.govfrontiersin.orgresearchgate.netwho.int |
| Amikacin (B45834), Etimicin (B1242760) | MRSA | Enhanced antibacterial activity, reversal of resistance | frontiersin.orgresearchgate.net |
| TRAIL | Glioblastoma | Increased apoptosis, decreased cell viability | acs.org |
| Temozolomide (TMZ) | Glioblastoma | Enhanced ER stress, suppressed tumor progression, prolonged survival in mice | mdpi.com |
| Autophagic inhibitors (e.g., 3-methyladenine) | Cancer cells | Increased this compound-mediated apoptosis | e-century.usresearchgate.net |
Potential for Combination Therapies and Integrative Medicine Approaches
Given its multifaceted biological activities, this compound holds potential for use in combination therapies and within integrative medicine approaches nih.govwho.int. Future research could explore its role as an adjuvant therapy alongside conventional treatments to enhance outcomes or mitigate side effects. Additionally, investigating its potential in preventing disease recurrence or as a supportive agent in managing chronic conditions warrants further study. Exploring the interactions of this compound with dietary components or other natural products used in integrative medicine could also reveal novel therapeutic strategies nih.gov.
Q & A
Q. What molecular mechanisms underlie Morusin's antitumor activity in vitro?
this compound induces apoptosis via mitochondrial pathways by disrupting membrane potential (Δψ), activating caspase-3/9, and increasing reactive oxygen species (ROS) in A549 lung cancer cells. It also downregulates COX-2 and VEGF to inhibit migration . Standard assays include MTT for viability, flow cytometry for apoptosis, and RT-PCR for gene expression profiling.
Q. Which signaling pathways are primarily targeted by this compound in cancer cells?
this compound inhibits STAT3, NF-κB, and PI3K-AKT pathways, reducing proliferation and metastasis. In breast cancer, it binds EGFR and SRC with lower docking energies (-9.6 kcal/mol for EGFR; -8.2 kcal/mol for SRC) than native ligands, suggesting competitive inhibition .
Q. What in vitro assays are recommended to evaluate this compound's cytotoxicity?
- MTT assay : Measures dose- and time-dependent viability (e.g., IC₅₀ values at 24–48 hours) .
- Wound-healing assay : Quantifies migration inhibition via gap closure rates .
- Flow cytometry : Assesses apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's target specificity across cancer types?
- Case Study : In breast cancer, this compound directly targets STAT3 , while in lung cancer, it suppresses COX-2/VEGF . Use tissue-specific proteomics (e.g., STRING DB for protein interaction networks) and CRISPR-Cas9 knockout models to validate context-dependent targets .
- Methodology : Combine molecular docking (AutoDock, DS BIOVIA) with functional assays (e.g., siRNA silencing of EGFR/SRC) to confirm target relevance .
Q. What experimental designs address this compound's dual pro-apoptotic and antioxidant effects?
- Dose optimization : Lower concentrations (1–10 µg/mL) enhance antioxidant markers (SOD, GSH-Px), while higher doses (30 µg/mL) trigger ROS-mediated apoptosis in A549 cells .
- Time-course analysis : Monitor ROS levels (DCFH-DA staining) and mitochondrial dynamics (live-cell imaging) to distinguish temporal effects .
Q. How does this compound modulate cross-talk between apoptosis and senescence pathways?
In aortic valve calcification, this compound inhibits senescence via the Ccnd1/Trim25/Nrf2 axis, reducing oxidative stress. Contrastingly, in cancer, it promotes apoptosis via STAT3/NF-κB suppression. Use transcriptomics (RNA-seq) and senescence-associated β-galactosidase (SA-β-gal) assays to map pathway interactions .
Q. What strategies improve this compound's bioavailability for in vivo studies?
- Nanoformulations : Encapsulate this compound in niosomes to enhance solubility and tumor targeting .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using HPLC-MS in murine models .
Methodological Challenges
Q. How to validate this compound's multi-target effects in heterogeneous tumor models?
- 3D spheroid assays : Mimic tumor microenvironments to study this compound's penetration and effects on cancer stem cells (e.g., HCT116-derived spheres) .
- Multi-omics integration : Combine phosphoproteomics (kinase activity) and metabolomics (TCA cycle intermediates) to map systemic impacts .
Q. Why do discrepancies arise between in vitro and in vivo efficacy of this compound?
- Metabolic degradation : Phase I/II enzymes in vivo reduce bioavailability. Use cytochrome P450 inhibitors (e.g., ketoconazole) in murine models to stabilize this compound .
- Tumor heterogeneity : Orthotopic xenografts (e.g., breast cancer MDA-MB-231 models) better recapitulate human disease than monolayer cultures .
Q. What computational tools predict this compound's off-target effects?
- STITCH/STRING DB : Map protein interaction networks to identify indirect targets (e.g., 20 ITPs in breast cancer) .
- KEGG pathway enrichment : Analyze 87 signaling pathways (e.g., PI3K-mTOR, MAPK) to prioritize mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
